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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Experimental Methodologies for 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one: A Technical Guide

Executive Summary & Scaffold Rationale In modern medicinal chemistry, the quinazolinone core is widely recognized as a "privileged structure" due to its exceptional ability to bind diverse biological targets, ranging fro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the quinazolinone core is widely recognized as a "privileged structure" due to its exceptional ability to bind diverse biological targets, ranging from cyclooxygenases to epidermal growth factor receptors (1)[1]. Within this class, 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one represents a highly optimized, rationally designed building block.

The strategic incorporation of fluorine atoms—specifically a 5-fluoro (-F) and a 2-trifluoromethyl (-CF3) group—profoundly alters the molecule's physicochemical landscape. Fluorination is a proven strategy to enhance pharmacokinetic properties, metabolic stability, and target binding affinity (). As a Senior Application Scientist, understanding the causality behind these structural modifications is paramount. The -CF3 group exerts a strong inductive electron-withdrawing effect that significantly lowers the pKa of the quinazolinone N-H bond, while the 5-F group provides steric shielding against enzymatic oxidation.

Quantitative Physicochemical Profile

To establish a baseline for assay development, the core quantitative properties of the compound are summarized below. The tautomeric nature of the quinazolinone ring means it can exist as a 1H-one, 3H-one, or 4-ol. However, in aqueous media and solid state, the 3H-tautomer (quinazolin-4(3H)-one) is generally the dominant and most thermodynamically stable form (2)[2].

PropertyValue
IUPAC Name 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one
CAS Number 640297-57-0 (3)[3]
Molecular Formula C9H4F4N2O
Molecular Weight 232.13 g/mol
SMILES O=C1N=C(NC=2C=CC=C(F)C12)C(F)(F)F
Predicted pKa (N3-H) ~6.5 - 7.5 (Acidic shift driven by the 2-CF3 group)
Tautomeric Preference 3H-tautomer (in polar solvent environments)

Structural & Mechanistic Dynamics

The physicochemical behavior of this compound is not merely the sum of its parts; it is a synergistic integration of substituent effects. The diagram below illustrates the logical relationship between the structural modifications and their functional outcomes on the quinazolinone core.

G cluster_0 Substituent Effects on Quinazolinone Core A 2-Trifluoromethyl (-CF3) Strong Electron Withdrawing C Quinazolin-4(3H)-one Core Scaffold A->C Lowers pKa (N3-H) Increases Acidity B 5-Fluoro (-F) Steric Shielding & Lipophilic B->C Blocks CYP450 Enhances Stability D Optimized Physicochemical Profile (Tuned LogD & Permeability) C->D Synergistic Integration

Fig 1. Logical relationship of substituent effects on the quinazolinone physicochemical profile.

Experimental Workflows: Self-Validating Protocols

To rigorously characterize this compound, standard computational predictions are insufficient. The protocols below are designed with built-in self-validation mechanisms to ensure absolute data integrity.

Protocol A: Determination of pKa and Tautomeric Equilibrium via UV-Vis Titration

Causality & Rationale: The unsubstituted quinazolinone N3-H typically has a pKa around 9. However, the strongly electron-withdrawing 2-CF3 group stabilizes the conjugate base, lowering the pKa significantly (4)[4]. Determining this exact value is critical because it dictates the molecule's ionization state at physiological pH (7.4). UV-Vis spectroscopy is the optimal technique here because the deprotonation of the quinazolinone core alters its extended π-conjugation, yielding distinct, quantifiable spectral shifts.

Methodology:

  • Stock Preparation: Dissolve the compound in HPLC-grade DMSO to a concentration of 10 mM.

  • Buffer Gradient: Prepare a series of universal Britton-Robinson buffers ranging from pH 2.0 to 10.0, maintaining a constant ionic strength (0.1 M NaCl) to prevent activity coefficient variations.

  • Titration: Spike the stock solution into the buffers to achieve a final analyte concentration of 50 µM (final DMSO < 1% to prevent solvent-induced pKa shifts).

  • Spectral Acquisition: Record UV-Vis spectra (200–400 nm) at a constant 25°C.

  • Self-Validation Check: Identify the isosbestic points (wavelengths where absorbance remains constant across all pH values). The presence of sharp isosbestic points validates the assay by confirming a clean, two-state transition (neutral anionic) without degradation artifacts.

  • Data Fitting: Plot the absorbance at the λmax​ of the anionic species against pH and fit the curve to the Henderson-Hasselbalch equation to extract the thermodynamic pKa.

Protocol B: Lipophilicity (LogD at pH 7.4) Profiling via Shake-Flask LC-MS

Causality & Rationale: While LogP measures the partitioning of the neutral molecule, LogD (Distribution Coefficient) accounts for the ionization of the compound. Because the 2-CF3 group lowers the pKa near physiological pH, a fraction of the compound will exist as an anion in the bloodstream. Therefore, LogD at pH 7.4 is the biologically relevant metric for predicting absorption and distribution.

Methodology:

  • Solvent Saturation (Critical Step): Pre-saturate n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours. Self-Validation: This prevents volume shifts during the assay, ensuring the calculated LogD is a true thermodynamic constant.

  • Analyte Spiking: Spike the compound into the pre-saturated octanol phase to a final concentration of 1 mM.

  • Equilibration: Mix equal volumes (1 mL) of the spiked octanol and pre-saturated PBS in a sealed glass vial. Agitate via mechanical shaking at 300 rpm for 60 minutes at 25°C.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions and ensure absolute phase separation.

  • Quantification: Carefully sample both the organic and aqueous layers. Dilute appropriately and quantify the compound concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: Compute LogD using the formula: LogD7.4​=log10​([Compound]aqueous​[Compound]octanol​​) .

Workflow N1 Step 1: Solvent Equilibration Octanol & PBS (pH 7.4) mixed for 24h N2 Step 2: Analyte Spiking Introduce 1 mM 5-F-2-CF3-Quinazolinone N1->N2 N3 N3 N2->N3 N4 Step 4: LC-MS/MS Quantification Analyze Organic and Aqueous Phases N3->N4 N5 Step 5: LogD Calculation Log10([Org]/[Aq]) N4->N5

Fig 2. Self-validating Shake-Flask LC-MS workflow for determining LogD at physiological pH.

Pharmacokinetic (ADME) Implications

The physicochemical profile of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one directly dictates its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior:

  • Metabolic Stability: The unsubstituted quinazolinone core is highly susceptible to cytochrome P450-mediated aromatic hydroxylation. The strategic placement of the 5-fluoro group effectively blocks this metabolic "soft spot" due to the strength of the C-F bond, thereby extending the compound's half-life in vivo.

  • Permeability & Absorption: The molecule exhibits pH-dependent permeability. In the acidic environment of the stomach (pH ~2), the compound is fully protonated (neutral) and highly lipophilic, favoring rapid passive diffusion. In the neutral pH of the intestine and plasma (pH 7.4), the partial ionization (due to the acidic N3-H) increases aqueous solubility, preventing precipitation while maintaining sufficient lipophilicity for cellular uptake.

References

  • ChemScene Product Catalog. "5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one". ChemScene.
  • Alsalem et al. (2023). "Quinazolinones, the Winning Horse in Drug Discovery". National Institutes of Health (NIH) / PMC.
  • Orient Journal of Chemistry (2017). "Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines". Orient J Chem.
  • Royal Society of Chemistry (2022). "Cross-dehydrogenative coupling of ethers and amides with the tautomerizable quinazolinones, and mechanistic studies". Organic & Biomolecular Chemistry.
  • Sim, Y. L. et al. (2013). "Ultraviolet–visible study on acid–base equilibria of 2-substituted-4(3H)-quinazolinones". Tetrahedron / FAO AGRIS.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

Abstract This document provides a comprehensive technical overview of the spectroscopic data for the compound 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one, a molecule of interest in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical overview of the spectroscopic data for the compound 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one, a molecule of interest in medicinal chemistry and drug development. A multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural elucidation and purity assessment. This guide offers a detailed analysis of the spectral data, explains the rationale behind the experimental protocols, and presents the methodologies in a replicable format suitable for researchers and scientists in the field.

Introduction

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one belongs to the quinazolinone class of heterocyclic compounds, a scaffold known for its broad range of pharmacological activities. The introduction of fluorine-containing substituents, such as the fluoro and trifluoromethyl groups, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a subject of considerable interest.

Accurate and comprehensive characterization of such molecules is the bedrock of chemical research and development. It ensures the structural integrity of the compound, confirms its identity, and provides a baseline for quality control. This guide synthesizes data from fundamental spectroscopic techniques to build a complete structural profile of the title compound.

Spectroscopic Data & Interpretation

A full suite of spectroscopic analyses confirms the structure of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one. The data presented herein has been aggregated from verified chemical databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the specific chemical environment of the fluorine atoms.

Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Data for 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~12.6 Broad Singlet - N-H
~8.2 Doublet ~8.0 Aromatic C-H
~7.9 Triplet ~7.5 Aromatic C-H

| ~7.5 | Multiplet | - | Aromatic C-H |

Interpretation:

  • The highly deshielded broad singlet at approximately 12.6 ppm is characteristic of the acidic N-H proton of the quinazolinone ring, which is often broadened due to quadrupole effects and potential solvent exchange.

  • The signals in the aromatic region (7.5-8.2 ppm) correspond to the three protons on the fluorinated benzene ring portion of the quinazolinone core. The specific splitting patterns (doublet, triplet, multiplet) arise from coupling to each other and, crucially, to the fluorine atom at the C5 position (JHF coupling).

Carbon NMR provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one (126 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Description
~162.7 C=O (Amide Carbonyl)
~152.8 Aromatic C-F (C5)
~149.2 Aromatic C-N
~135.1 Aromatic C-H
~128.0 Aromatic C-H
~126.3 Aromatic C-H
~121.4 Aromatic C (ipso to CF₃)

| ~117.0 (quartet) | CF₃ |

Interpretation:

  • The signal at ~162.7 ppm is consistent with the carbonyl carbon of the amide group in the quinazolinone ring.

  • The carbon attached to the fluorine atom (C5) appears at a characteristically high chemical shift (~152.8 ppm) and will exhibit a large one-bond carbon-fluorine coupling (¹JCF).

  • The trifluoromethyl (CF₃) carbon appears as a quartet around 117.0 ppm due to coupling with the three fluorine atoms (¹JCF). The chemical shift is influenced by the strong electron-withdrawing nature of the fluorine atoms.[1]

Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine atoms in the molecule.[2][3]

Table 3: ¹⁹F NMR Data for 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

Chemical Shift (δ) ppm Multiplicity Assignment
~ -65 to -75 Singlet -CF₃

| ~ -110 to -130 | Multiplet | Ar-F |

Interpretation:

  • The trifluoromethyl group typically appears as a sharp singlet in the range of -65 to -75 ppm in the ¹⁹F NMR spectrum.[1] Its exact position can be influenced by the solvent and electronic environment.

  • The aromatic fluorine at C5 will appear further downfield and will likely be a multiplet due to coupling with the nearby aromatic protons (JHF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Key IR Absorption Bands for 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3200-3000 Medium, Broad N-H Stretch
~1680 Strong C=O Stretch (Amide I)
~1610 Strong C=N Stretch
1600-1450 Medium-Strong Aromatic C=C Bending

| 1300-1100 | Strong | C-F Stretch (Ar-F and CF₃) |

Interpretation:

  • A broad absorption in the 3200-3000 cm⁻¹ region is indicative of the N-H stretching vibration of the amide group.[4]

  • The strong, sharp peak around 1680 cm⁻¹ is a classic indicator of the carbonyl (C=O) group in the quinazolinone ring system.

  • The strong absorptions in the 1300-1100 cm⁻¹ range are characteristic of carbon-fluorine bonds, representing both the Ar-F and the CF₃ groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Table 5: Mass Spectrometry Data for 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

m/z Value Ion
232.04 [M]⁺ (Molecular Ion)
213.04 [M - F]⁺ or [M - HF]⁺

| 163.03 | [M - CF₃]⁺ |

Interpretation:

  • The molecular formula of the compound is C₉H₄F₄N₂O, which corresponds to an exact mass of approximately 232.04 g/mol . The observation of the molecular ion peak [M]⁺ at this m/z value confirms the overall composition.

  • Common fragmentation patterns for such compounds include the loss of a fluorine atom or hydrogen fluoride ([M - F]⁺ or [M - HF]⁺) and the loss of the trifluoromethyl group ([M - CF₃]⁺), which would result in fragments observed at m/z 213 and 163, respectively.

Experimental Methodologies & Workflow

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique and appropriate instrument parameterization.

General Spectroscopic Workflow

The following diagram illustrates a standardized workflow for the comprehensive spectroscopic analysis of a novel chemical entity like 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Elucidation Prep Weigh Compound (~5-10 mg for NMR) Solv Dissolve in Deuterated Solvent (e.g., DMSO-d6) Prep->Solv Accuracy NMR NMR Analysis (1H, 13C, 19F) Solv->NMR IR IR Analysis (ATR or KBr) Solv->IR MS MS Analysis (ESI or EI) Solv->MS Interp Interpret Spectra (Assign Peaks) NMR->Interp IR->Interp MS->Interp Struct Correlate Data (Confirm Structure) Interp->Struct Consistency Report Generate Report Struct->Report

Caption: Standard workflow for spectroscopic characterization.

Protocol: NMR Spectroscopy
  • Rationale: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent due to its excellent solubilizing power for polar organic compounds and its high boiling point, which is suitable for variable temperature experiments if needed. Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR to provide a reference point (0 ppm).

  • Procedure:

    • Accurately weigh 5-10 mg of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

    • Cap the tube and vortex gently until the sample is fully dissolved.

    • Place the NMR tube in the spectrometer.

    • Acquire ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Protocol: IR Spectroscopy (ATR)
  • Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for solid powders.

  • Procedure:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Protocol: Mass Spectrometry (ESI)
  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, as it typically keeps the molecular ion intact.[5]

  • Procedure:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize ion source parameters (e.g., capillary voltage, drying gas flow, and temperature) to maximize the signal of the molecular ion [M+H]⁺ or [M-H]⁻.

    • Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

Conclusion

The combined application of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one. The data presented in this guide are consistent with the assigned structure and serve as a reliable reference for future research, synthesis verification, and quality control endeavors involving this compound. The detailed protocols ensure that this data can be reliably reproduced by researchers in the field.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2, - DOI. (n.d.). Retrieved from [Link]

  • Cockburn, K. T., & Sykes, B. D. (n.d.). 376 MHz 1D ¹H decoupled,¹⁹F NMR spectrum of 5-fluoro-2-(trifluoromethyl)-indole. ResearchGate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-fluoro-4-(trifluoromethyl)-2(1H)-quinazolinone. Retrieved from [Link]

  • University of Potsdam. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • Dovepress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

  • American Chemical Society. (n.d.). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recogni. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Retrieved from [Link]

  • Preprints.org. (2025). Novel 5-aryl-[6][7][8]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Fluoro-2-trifluoromethylbenzoic acid, octyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Mass spectrometry behaviour of different constituents of specific LC and GC amenable pesticides. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). Quinazolin-4(3H)-one, 3-(3-trifluoromethylphenyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • Iright. (n.d.). Thermo Fisher, 164946, Acclaim™ PepMap™ 100 C18 HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2022). A meta-analysis of molecular spectroscopy databases, and prospects of molecule detection with some future facilities. Retrieved from [https://www.researchgate.net/publication/363870196_A_meta-analysis_of_molecular_spectroscopy_databases_and_prospects_of_molecule_detection_with_some_future_facilities]([Link]_ spectroscopy_databases_and_prospects_of_molecule_detection_with_some_future_facilities)

  • Analytics-Shop. (n.d.). Trap Column Acclaim PepMap 100 C18, 3 µm, 75 µm x 20 mm, NanoViper, 2 pc/PAK. Retrieved from [Link]

  • National Institutes of Health. (2024). Charging of DNA Complexes in Positive-Mode Native Electrospray Ionization Mass Spectrometry. Retrieved from [Link]57/)

Sources

Foundational

Biological Activity Screening of Fluorinated Quinazolinones: A Technical Guide to Target-Directed Evaluation

Executive Summary: The Privileged Scaffold and the Fluorine Effect Quinazolinones represent a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for a vast array of therapeutic agents rangin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold and the Fluorine Effect

Quinazolinones represent a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for a vast array of therapeutic agents ranging from anticancer drugs to anticonvulsants[1]. The strategic introduction of fluorine into the quinazolinone ring system—typically at the 6- or 8-position, or via fluorinated aryl substituents at the 2- or 3-position—profoundly alters the molecule's physicochemical and pharmacokinetic profile[2].

As an application scientist designing screening cascades, it is critical to understand why fluorination is employed. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to act as a bioisostere for hydrogen or hydroxyl groups while simultaneously lowering the pKa of neighboring basic centers[3]. This modification enhances lipophilicity (higher ClogP), increases metabolic stability by blocking cytochrome P450 oxidation sites, and introduces orthogonal dipole interactions that tighten binding within hydrophobic protein pockets[2],[4]. Consequently, screening workflows for these compounds must be meticulously designed to capture their pleiotropic effects across oncology, neurology, and infectious disease models.

G FQ Fluorinated Quinazolinone PK Enhanced Lipophilicity (Higher ClogP) FQ->PK PD Increased Target Binding (H-Bonding) FQ->PD CNS Anticonvulsant (BBB Penetration) PK->CNS Cancer Anticancer Activity (EGFR/Tubulin) PD->Cancer Inf Anti-inflammatory (COX-2 Inhibition) PD->Inf

Logical relationship between fluorination of quinazolinones and resulting biological activities.

In Vitro Anticancer Screening: Target-Directed Workflows

Fluorinated quinazolinones have demonstrated potent anticancer activity, frequently acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and tubulin polymerization[4]. The primary screening cascade typically begins with phenotypic cytotoxicity assays, followed by target-specific mechanistic validation.

Protocol 1: Self-Validating MTT Cytotoxicity Assay

Objective: Determine the IC50 of fluorinated quinazolinones on human breast cancer cell lines (e.g., MCF-7, MDA-MB-231). Causality & Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This enzymatic conversion only occurs in metabolically active cells, providing a direct proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: This 24-hour pre-incubation allows cells to re-adhere and enter the log growth phase, ensuring metabolic stability prior to drug exposure.

  • Compound Treatment: Treat cells with the fluorinated quinazolinone library at varying concentrations (0.1 µM to 100 µM).

    • Self-Validation System: The assay must include three critical controls: a Media Control (background absorbance), a Vehicle Control (0.1% DMSO, to prove the solvent itself is not cytotoxic), and a Positive Control (e.g., Gefitinib, to validate the sensitivity of the cell line)[4].

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark.

  • Formazan Solubilization: Carefully aspirate the culture media and add 100 µL of pure DMSO to each well.

    • Causality: Formazan crystals are highly hydrophobic and precipitate in the aqueous medium. DMSO disrupts the cell membrane and completely solubilizes the crystals, allowing for homogeneous spectrophotometric quantification.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: EGFR Kinase Inhibition Assay

Objective: Validate the mechanism of action for hit compounds (IC50 < 10 µM) identified in the MTT assay. Causality & Rationale: This assay utilizes a luminescence-based ATP depletion method. It measures the ability of the fluorinated quinazolinone to compete with ATP at the EGFR kinase domain.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well white plate, combine 10 µL of kinase buffer containing recombinant EGFR enzyme, the specific peptide substrate, and 1 µM ATP.

  • Inhibitor Addition: Add 5 µL of the test compound.

    • Self-Validation System: Include a "No-Enzyme" control (establishes the baseline for 100% ATP availability) and a "Vehicle + Enzyme" control (establishes maximum ATP consumption).

  • Kinase Reaction: Incubate the mixture for 30 minutes at 30°C to allow the kinase to phosphorylate the substrate, consuming ATP in the process.

  • Luminescence Detection: Add 15 µL of a luciferase-based ATP detection reagent (e.g., Kinase-Glo). Incubate for 10 minutes.

    • Causality: The luciferase enzyme requires ATP to generate light. Therefore, high luminescence indicates high ATP levels remaining, which directly correlates to high kinase inhibition by the test compound.

Workflow Lib Compound Library (Fluorinated Derivatives) MTT Primary Screening MTT Assay (MCF-7) Lib->MTT Hit Hit Identification (IC50 < 10 µM) MTT->Hit Cytotoxicity Mech Mechanistic Assays (EGFR Kinase / Tubulin) Hit->Mech Lead Lead Candidate Selection Mech->Lead Target Validation

Step-by-step in vitro screening workflow for anticancer fluorinated quinazolinones.

CNS Activity: Anticonvulsant Screening & BBB Permeability

The addition of fluorine to the quinazolinone core significantly increases the partition coefficient (ClogP), a critical parameter for crossing the blood-brain barrier (BBB)[2]. Consequently, fluorinated quinazolinones are heavily screened for anticonvulsant properties[5].

Screening relies on two primary in vivo proxy models:

  • Maximal Electroshock Seizure (MES) Test: Evaluates the compound's ability to prevent seizure spread. Compounds like 6-fluoro-2-methyl-quinazolinones have shown up to 73.1% protection in MES models[2].

  • Neurotoxicity (Rotarod) Test: A critical counter-screen. Because high lipophilicity can lead to non-specific CNS depression, the rotarod test evaluates motor impairment. The ratio of the median toxic dose (TD50) to the median effective dose (ED50) provides the Protective Index (PI), which determines the compound's safety margin[6].

Antimicrobial Profiling: Anti-Virulence via Biofilm Inhibition

Recent screening paradigms have shifted from traditional bactericidal assays to anti-virulence strategies. Fluorinated quinazolinones have shown remarkable efficacy in inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs)[7].

Protocol 3: Sub-MIC Biofilm Inhibition Assay

Objective: Quantify the inhibition of P. aeruginosa biofilm formation without affecting planktonic bacterial growth. Causality & Rationale: Targeting virulence (biofilm/quorum sensing) rather than viability reduces the evolutionary pressure for bacteria to develop resistance[7].

Step-by-Step Methodology:

  • MIC Determination: First, determine the standard MIC using broth microdilution.

  • Biofilm Cultivation: In a 96-well polystyrene plate, culture P. aeruginosa in Tryptic Soy Broth (TSB) containing the test compound at 0.5× MIC.

    • Self-Validation System: Include a sterile broth control (to ensure no contamination) and an untreated bacterial control (to establish 100% biofilm formation).

  • Incubation: Incubate statically at 37°C for 24 hours to allow sessile cells to secrete extracellular polymeric substances (EPS) and form a mature biofilm.

  • Washing: Gently wash the wells three times with sterile PBS.

    • Causality: Washing removes free-floating (planktonic) bacteria. Only the strongly adhered, biofilm-associated cells remain attached to the polystyrene.

  • Staining: Add 0.1% Crystal Violet solution for 15 minutes.

    • Causality: Crystal violet is a basic dye that binds tightly to the negatively charged surface molecules and EPS matrix of the biofilm.

  • Elution and Quantification: Wash away excess dye, then solubilize the bound dye with 33% acetic acid. Read absorbance at 590 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Quantitative Data Summary

The structural versatility of fluorinated quinazolinones yields a broad spectrum of biological activities. The table below synthesizes key quantitative findings from recent screening campaigns:

Compound Scaffold / DerivativePrimary Target / Assay ModelKey Biological Activity MetricReference
3-substituted-6-fluoro-quinazolinones MCF-7 (Breast Cancer Cell Line)IC50 = 0.35 ± 0.01 µM (Dual EGFR/Tubulin inhibition)[4]
Fluorinated quinazolinone-sulphonamides NCI (Lung Cancer Cell Line)IC50 = 2.51 µM (High cytotoxicity, low normal cell toxicity)[3]
Triazole-linked fluorinated quinazolinones COX-2 (Ovine Colorimetric Assay)High binding affinity to COX-2 hydrophobic pocket[8]
6-fluoro-2-methyl-quinazolinones MES Seizure Model (Swiss Mice)73.1% seizure protection (High BBB penetration)[2]
Pyrimidin-4-yl quinazolin-4(3H)-ones P. aeruginosa Biofilm ModelIC50 = 3.55 µM (Sub-MIC Quorum Sensing inhibition)[7]

Conclusion

The biological activity screening of fluorinated quinazolinones requires a multi-tiered, target-directed approach. Because the fluorine atom acts as a pharmacokinetic amplifier—enhancing lipophilicity, metabolic resistance, and target residence time—these compounds frequently exhibit polypharmacology. By employing self-validating in vitro protocols that strictly control for vehicle effects and baseline enzymatic activity, researchers can accurately isolate the structure-activity relationships (SAR) of these privileged scaffolds, accelerating the transition from hit identification to lead optimization.

References

  • Source: who.int (Journal of Taibah University Medical Sciences / Saudi Pharm J)
  • Source: researchgate.
  • Source: nih.gov (PMC)
  • Source: orientjchem.
  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.gov (PMC)

Sources

Exploratory

The Multifaceted Mechanisms of Action of Trifluoromethyl Quinazolinone Derivatives: A Guide for Drug Development Professionals

An In-depth Technical Guide Introduction The quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that is recurrent in a multitude of biologically active compounds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction

The quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that is recurrent in a multitude of biologically active compounds.[1][2] Characterized by a fused bicyclic system of benzene and pyrimidine rings, this scaffold offers remarkable structural flexibility and synthetic accessibility, making it a cornerstone in the development of novel therapeutics.[1] Quinazolinone derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4]

A key strategy in modern medicinal chemistry involves the incorporation of fluorine atoms to modulate a molecule's properties. The trifluoromethyl (-CF3) group, in particular, is a powerful functional group used to enhance the pharmacological profile of drug candidates. Introducing a -CF3 moiety can significantly improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and alter the electronic properties of a molecule, thereby enhancing its binding affinity and selectivity for a biological target.[5]

This guide provides a comprehensive technical overview of the putative mechanisms of action for trifluoromethyl quinazolinone derivatives. We will dissect the molecular pathways these compounds modulate, detail the experimental methodologies used to elucidate these mechanisms, and provide insights into the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising class of therapeutic agents.

Part 1: Primary Mechanisms in Oncological Applications

The broadest and most deeply investigated application of trifluoromethyl quinazolinone derivatives is in oncology. Their anticancer effects are not mediated by a single mechanism but rather through a multi-pronged attack on cancer cell proliferation, survival, and migration.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The quinazolinone scaffold is a well-established pharmacophore for kinase inhibition.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and differentiation.[6][7] Overexpression or mutation of EGFR is a key driver in various cancers, including non-small-cell lung cancer. Several FDA-approved drugs, such as Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors.[2][6]

Trifluoromethyl quinazolinone derivatives have been designed to act as potent EGFR inhibitors. They typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation and activation of downstream signaling molecules. The trifluoromethyl group can enhance binding affinity within the hydrophobic pocket of the ATP-binding site.[6]

EGFR_Pathway EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Trifluoromethyl Quinazolinone Derivative Inhibitor->EGFR Cell_Cycle_Workflow start Seed Cancer Cells (e.g., LNCaP) treat Treat with Derivative (24-48h) start->treat harvest Harvest Cells (Trypsinize) treat->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide (PI) & RNase fix->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze DNA Content (G1, S, G2/M peaks) acquire->analyze

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

  • Cell Culture and Treatment:

    • Seed 1 x 10⁶ cells (e.g., LNCaP prostate cancer cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the trifluoromethyl quinazolinone derivative or DMSO (vehicle control) for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

    • Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal at ~617 nm.

    • Record at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest at that phase.

Targeting DNA Integrity and Repair Pathways

Maintaining genomic stability is a critical cellular function, and pathways involved in DNA replication and repair are attractive targets for cancer therapy.

Werner helicase (WRN) is a key enzyme involved in DNA replication, repair, and maintenance. [8]It is particularly important in cancers with microsatellite instability. Recent studies have identified specific 2-trifluoromethyl-4-aminoquinazoline derivatives that act as WRN-dependent anticancer agents. [9]By inhibiting WRN's helicase activity, these compounds compromise the cell's ability to repair damaged DNA, ultimately leading to mitotic catastrophe and cell death. [8][9]

Topoisomerase II is an enzyme that resolves DNA tangles during replication. Some quinazolinone derivatives have been shown through molecular docking studies to interact with Topoisomerase II, forming hydrogen bonds and π-π stacking interactions that inhibit its function. [1]This leads to breaks in the DNA, halting replication and triggering cell death pathways.

Induction of Programmed Cell Death (Apoptosis)

Apoptosis is a controlled, programmed form of cell death that is essential for normal tissue homeostasis. A primary goal of many cancer therapies is to induce apoptosis in malignant cells. The mechanisms described above—kinase inhibition, microtubule disruption, and DNA damage—all converge on the activation of apoptotic pathways. [1][10] Trifluoromethyl quinazolinone derivatives have been shown to induce apoptosis through both:

  • The Intrinsic (Mitochondrial) Pathway: This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. [1][10]This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of caspase-9, which in turn activates executioner caspases like caspase-3. [1]* The Extrinsic (Death Receptor) Pathway: This pathway can also be activated, involving the activation of caspase-8, which then converges on the activation of caspase-3. [10]

Apoptosis_Pathways Inhibitor Trifluoromethyl Quinazolinone Derivative Extrinsic Extrinsic Pathway (Death Receptors) Inhibitor->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial Stress) Inhibitor->Intrinsic Casp8 Caspase-8 Extrinsic->Casp8 Bcl2 Bcl-2 Intrinsic->Bcl2 Bax Bax Intrinsic->Bax Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment:

    • Seed and treat cells with the test compound as described in the cell cycle protocol.

  • Harvesting and Staining:

    • Collect all cells (adherent and floating) and wash once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry and Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • The cell population will be separated into four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Part 2: Mechanisms in Other Therapeutic Areas

While oncology is the primary focus, the diverse biological activities of these compounds extend to other conditions.

Modulation of Cellular Processes in Benign Prostatic Hyperplasia (BPH)

BPH is a non-cancerous enlargement of the prostate gland. Research has shown that a specific trifluoromethyl quinazoline compound, kzl054, can inhibit the growth of prostate hyperplasia cells (BPH-1) and stromal cells (WPMY-1). [5]The proposed mechanism involves not only the induction of apoptosis and cell cycle arrest, similar to its anticancer effects, but also the modulation of the cellular microenvironment. Specifically, kzl054 was found to inhibit the secretion of TGF-β1 from stromal cells, a key cytokine involved in epithelial-mesenchymal transition (EMT) and fibrosis, which are pathological features of BPH. [5][8]This suggests a dual action on both epithelial and stromal compartments of the prostate.

Part 3: The Role of the Trifluoromethyl Group: A Structure-Activity Relationship (SAR) Perspective

The substitution pattern on the quinazolinone ring is paramount for biological activity. The trifluoromethyl group's influence is highly dependent on its position and the overall molecular context.

  • Enhanced Potency: The -CF3 group's strong electron-withdrawing nature and lipophilicity can enhance binding to hydrophobic pockets in target enzymes like kinases, leading to increased potency. [5]* Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation (e.g., by cytochrome P450 enzymes), which can improve a compound's pharmacokinetic profile. [5]* Context-Dependent Effects: The benefit of a -CF3 group is not universal. In some reported series, replacing a bromo-substituent with a trifluoromethyl group resulted in decreased inhibitory activity. [2]This highlights that while the -CF3 group is a powerful tool, its utility must be empirically validated for each new chemical series and biological target. SAR studies are critical to optimizing the placement and combination of various functional groups.

Table 1: Representative Structure-Activity Relationship Data for Quinazolinone Derivatives

Compound IDCore StructureR¹ (-CF₃ Position)R² (Other Substituent)Target Cell LineIC₅₀ (µM)Reference
10b 2-arylaminoquinazoline4-CF₃2-N-arylPC33.15[11]
8b N-phenyl-quinazoline-2-amine4-CF₃2-N-piperazine-phenylLNCaP4.51[12]
6b quinazoline4-CF₃2-arylLNCaP(nanomolar)[11]
kzl054 quinazolineN/A (CF₃ on side chain)N/ABPH-11.02 (72h)[5]
5l 3-methyl-quinazolinone3-CF₃ on phenyl-imino4-Cl on phenyl-iminoA54931.21% inhib. @10µM[6][7]
5n 3-methyl-quinazolinone3-CF₃ on phenyl-imino4-F on phenyl-iminoA54933.29% inhib. @10µM[6][7]

Conclusion and Future Directions

Trifluoromethyl quinazolinone derivatives are a versatile and potent class of compounds with a wide array of putative mechanisms of action. Their ability to target fundamental cellular processes such as kinase signaling, cell division, and DNA repair makes them highly valuable leads in drug discovery, particularly in oncology. The trifluoromethyl group often serves to enhance their drug-like properties, though its effects must be carefully optimized within each chemical scaffold.

Future research should focus on several key areas:

  • Target Selectivity: Developing derivatives with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve the therapeutic index.

  • Overcoming Resistance: Designing next-generation compounds that can overcome acquired resistance mechanisms to existing therapies, such as mutations in the EGFR kinase domain.

  • Novel Applications: Exploring the full therapeutic potential of these derivatives in non-oncological diseases, including inflammatory disorders, neurodegenerative diseases, and infectious agents, based on their broad biological activity.

By continuing to integrate synthetic chemistry, molecular modeling, and rigorous biological evaluation, the scientific community can unlock the full potential of this remarkable chemical scaffold to develop new and effective medicines.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - ResearchG
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase - ResearchG
  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)
  • Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase | Scilit. (URL: )
  • A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells - PMC. (URL: )
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC. (URL: )
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. (URL: )
  • Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )
  • Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents - Brieflands. (URL: )
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Quinazolinones, the Winning Horse in Drug Discovery - MDPI. (URL: )
  • Design, synthesis and biological evaluation of some novel quinazolinone derivatives as potent apoptotic inducers - PubMed. (URL: )
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. (URL: )
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Deriv
  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - MDPI. (URL: )

Sources

Foundational

Literature review on the synthesis of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one Executive Summary The quinazolin-4(1H)-one scaffold—often existing in tautomeric equilibrium with its 4(3H)-one counterpart...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

Executive Summary

The quinazolin-4(1H)-one scaffold—often existing in tautomeric equilibrium with its 4(3H)-one counterpart—is a privileged pharmacophore in modern drug discovery. The specific functionalization found in 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one (CAS No. 640297-57-0)[1] represents a highly rational drug design strategy. The incorporation of a 2-trifluoromethyl (-CF₃) group imparts immense metabolic stability and lipophilicity, while the 5-fluoro substituent provides precise stereoelectronic modulation, lowering the pKa of the adjacent amide and influencing the molecule's hydrogen-bonding network.

Synthesizing this exact fluorinated analog presents unique challenges. The strong electron-withdrawing nature of the 6-fluoro group on the anthranilic acid/amide precursor significantly dampens the nucleophilicity of the primary amine, demanding highly optimized electrophilic activation. This whitepaper synthesizes current literature to establish the most robust, high-yielding synthetic pathways, detailing the mechanistic causality behind each experimental choice to ensure a self-validating workflow.

Retrosynthetic Analysis and Literature Precedents

The construction of the 2-(trifluoromethyl)quinazolin-4(1H)-one core typically relies on the cyclocondensation of ortho-aminobenzamides or anthranilic acids with a CF₃-containing synthon. A review of the literature reveals three primary strategic pathways:

  • Pathway A: Direct Condensation with Trifluoroacetic Acid (TFA). Recent advancements have demonstrated that TFA can serve as an inexpensive, readily available CF₃ source[2]. When coupled with anthranilic acids using propylphosphonic anhydride (T3P) as an activating agent, a one-pot sequential cascade proceeds efficiently without the need for toxic CF₃ gases[2].

  • Pathway B: Benzoxazinone Intermediates. As reviewed extensively in the literature, the formation of a 2-trifluoromethyl-3,1-benzoxazin-4-one intermediate, followed by amination and ring expansion, is a classical approach[3]. This route has been successfully utilized to synthesize various 2-trifluoromethyl-4(3H)-quinazolinone derivatives with high regioselectivity[4].

  • Pathway C: Catalyst-Free Amidation. Under specific thermal conditions, TFA can act as both solvent and reagent to yield 2-(trifluoromethyl)quinazolin-4-ones directly from 2-aminobenzamides, though electron-deficient precursors often require extended reaction times[2].

Table 1: Comparative Analysis of Synthetic Routes for 2-(Trifluoromethyl)quinazolin-4-ones
MethodologyPrimary PrecursorsReagents / CatalystsTypical Yield RangeReaction Time
Direct Condensation Anthranilic acids + TFAT3P, Pyridine/Base75% - 88%4 - 8 hours
Benzoxazinone Route Anthranilic acids + Ac₂OAc₂O, then NH₃/TFAA60% - 85%12 - 24 hours
Catalyst-Free Amidation 2-Aminobenzamides + TFATFA (neat), Heat70% - 90%16 - 20 hours
Isatin Annulation Isatins + CF₃-imidoyl chloridesFeCl₃, Base80% - 95%2 - 6 hours

Mechanistic Pathway: Causality in Cyclodehydration

For the targeted synthesis of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one, utilizing 2-amino-6-fluorobenzamide and trifluoroacetic anhydride (TFAA) offers the highest degree of control. The reaction proceeds via a distinct N-acylation followed by thermal cyclodehydration.

Causality of Reagent Choice: TFAA is selected over TFA for the initial acylation. The highly electronegative fluorine at the 6-position of the precursor severely reduces the nucleophilicity of the adjacent amine. The superior electrophilicity of TFAA ensures complete conversion to the intermediate amide without requiring harsh coupling agents that might trigger side reactions.

Causality of Thermodynamic Control: The initial acylation is highly exothermic; strictly maintaining 0 °C is critical to prevent polyacylation at the primary amide nitrogen. Conversely, the subsequent intramolecular nucleophilic attack of the amide nitrogen onto the trifluoroacetyl carbonyl requires significant thermal energy (70 °C) to overcome the activation barrier for hemiaminal formation and subsequent dehydration.

Mechanism A 2-Amino-6-fluorobenzamide + TFAA B N-Acylation Intermediate (Trifluoroacetamido) A->B TEA, THF, 0 °C C Intramolecular Nucleophilic Attack (Hemiaminal Formation) B->C Heat (70 °C) D Dehydration (-H2O) C->D Acidic/Thermal drive E 5-Fluoro-2-(trifluoromethyl) quinazolin-4(1H)-one D->E Final Cyclization

Mechanistic pathway for the cyclodehydration of fluorinated quinazolinones.

Self-Validating Experimental Protocol

As a self-validating system, this protocol incorporates in-process controls (IPCs) to ensure the chemical integrity of each step.

Step 1: N-Acylation (Intermediate Formation)
  • Procedure : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of 2-amino-6-fluorobenzamide in 30 mL of anhydrous tetrahydrofuran (THF). Add 15.0 mmol of triethylamine (TEA).

  • Causality : Argon prevents atmospheric moisture from hydrolyzing the highly reactive TFAA. TEA acts as a non-nucleophilic acid scavenger, driving the equilibrium forward by neutralizing the generated trifluoroacetic acid byproduct.

  • Execution : Cool the mixture to 0 °C using an ice-water bath. Add 12.0 mmol of trifluoroacetic anhydride (TFAA) dropwise over 15 minutes.

  • Validation : Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) eluent. The complete disappearance of the highly polar starting material and the emergence of a new, distinct UV-active spot confirms successful acylation.

Step 2: Thermal Cyclodehydration
  • Procedure : Equip the flask with a reflux condenser and heat the reaction mixture to 70 °C for 12 hours.

  • Causality : The intermediate 2-(2,2,2-trifluoroacetamido)-6-fluorobenzamide is kinetically stable at room temperature. Thermal activation is strictly required to drive the dehydrative ring closure.

  • Validation : Extract a 0.1 mL aliquot, quench with water, and analyze via LC-MS. The target mass [M+H]⁺ for C₉H₄F₄N₂O is 233.03. The absence of the intermediate mass [M+H]⁺ 251.04 confirms complete dehydration.

Step 3: Workup and Isolation
  • Procedure : Cool the mixture to ambient temperature. Quench slowly with 20 mL of saturated aqueous NaHCO₃ to neutralize residual acids. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Workflow Step1 Step 1: Preparation Dissolve 2-Amino-6-fluorobenzamide in anhydrous THF with TEA Step2 Step 2: Acylation Dropwise addition of TFAA at 0 °C Stir for 2 hours Step1->Step2 Step3 Step 3: Cyclodehydration Reflux at 70 °C for 12 hours Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Workup Quench with NaHCO3 Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Column Chromatography (Hexane:EtOAc) Step4->Step5

Step-by-step experimental workflow for synthesizing the target quinazolinone.

Analytical Characterization Standards

To establish absolute scientific trustworthiness, the isolated 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one must meet strict spectral criteria to confirm both the core structure and the specific halogenation pattern:

  • ¹⁹F NMR (400 MHz, CDCl₃/DMSO-d₆) : This is the most critical diagnostic tool. The spectrum must exhibit two distinct fluorine environments: a sharp singlet around -68.5 ppm integrating to 3F (the -CF₃ group), and a multiplet around -112.0 ppm integrating to 1F (the aromatic C5-F).

  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆) : The aromatic protons will exhibit characteristic ortho and meta coupling with the C5-fluorine. The N-H proton typically appears as a broad singlet >11.0 ppm, indicative of the 1H/3H tautomeric exchange inherent to quinazolinones.

  • High-Resolution Mass Spectrometry (HRMS) : ESI-TOF must yield an [M-H]⁻ or [M+H]⁺ peak within 5 ppm of the exact calculated mass (Exact Mass: 232.0260 Da).

References

  • Synthesis of quinazolinones - Organic Chemistry Portal -[Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review - Research Journal of Pharmacy and Technology (RJPT) -[Link]

  • Synthesis and characterization of 2-trifluoromethyl-4(3H)-quinazolinone derivatives with various 3-substituents - ResearchGate -[Link]

Sources

Exploratory

In Silico Docking Studies of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one: A Technical Guide to Virtual Screening and Interaction Analysis

This guide provides a comprehensive, in-depth walkthrough of the methodologies and rationale behind conducting in silico molecular docking studies, using 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one as a case study....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough of the methodologies and rationale behind conducting in silico molecular docking studies, using 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one as a case study. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate early-stage discovery.

Introduction: The Rationale for Computational Scrutiny

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs, particularly in oncology.[1][2] Its versatile structure allows for extensive chemical modification to optimize pharmacological activity.[3] The specific compound of interest, 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one, incorporates two key substitutions: a fluorine atom and a trifluoromethyl group. Halogenation, particularly at the 6-position of the quinazoline ring, has been shown to enhance anticancer effects, and trifluoromethyl groups are known to modulate metabolic stability and binding affinity.[4][5]

Given these structural features, it is logical to hypothesize that this compound may exhibit inhibitory activity against key protein targets implicated in cancer. In silico molecular docking serves as a powerful, cost-effective, and rapid first step to test this hypothesis.[6][7] It is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a specific region of a target protein, estimating the strength and nature of their interaction.

This guide will detail a self-validating protocol for performing a targeted docking study of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one against two clinically relevant oncological targets, providing not just the steps, but the critical reasoning that underpins each decision in the workflow.

Part 1: Strategic Target Selection

The success of any docking study hinges on the selection of appropriate and biologically relevant protein targets. For quinazolinone derivatives, a vast body of literature points towards their efficacy as protein kinase inhibitors.[8][9] Kinases are pivotal enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Based on this established precedent, we have selected two well-validated receptor tyrosine kinases (RTKs) known to be targeted by quinazoline-based drugs.[10]

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival. Its overexpression and mutation are common in various cancers, including non-small-cell lung cancer (NSCLC).[11] Several FDA-approved quinazoline drugs, such as Gefitinib and Erlotinib, function by inhibiting EGFR.[5][12]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The primary mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients.[10][13] Inhibiting VEGFR-2 can effectively starve a tumor of its blood supply. The multi-kinase inhibitor Vandetanib, which features a quinazoline core, is a known VEGFR-2 inhibitor.[10][14]

The selection of these targets provides a strong biological rationale for our in silico investigation, grounding our computational experiment in established clinical and pharmacological data.

Part 2: The In Silico Docking Workflow: A Methodological Deep Dive

A robust and reproducible docking workflow is paramount for generating trustworthy results. The process can be systematically broken down into distinct, yet interconnected, stages.

G PDB 1. Receptor Preparation (PDB Structure) Ligand 2. Ligand Preparation (2D to 3D) Grid 3. Grid Box Generation (Define Active Site) Ligand->Grid Dock 4. Molecular Docking (Conformational Search) Grid->Dock Score 5. Scoring & Ranking (Binding Affinity) Dock->Score Pose 6. Pose Analysis (Interaction Visualization) Score->Pose

Caption: The core workflow for in silico molecular docking.

Receptor Preparation: Ensuring Structural Integrity

The quality of the receptor structure is a critical determinant of docking accuracy. We begin with experimentally determined crystal structures from the Protein Data Bank (PDB).

Protocol: Receptor Preparation

  • Structure Retrieval: Obtain the 3D crystal structures of the target proteins. For this guide, we will use PDB ID: 2J6M (EGFR) and PDB ID: 4ASD (VEGFR-2). These structures are co-crystallized with existing quinazoline-based inhibitors, which validates the location of the ATP-binding site.

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, Discovery Studio).[15][16]

    • Causality: The raw PDB file contains numerous molecules irrelevant to the docking simulation, such as water, ions, and co-factors. These must be removed to prevent steric or electrostatic interference.[17] An exception is made for structurally conserved water molecules known to mediate ligand binding, though for this general protocol, all are removed.

  • Chain Selection: If the biological unit is a monomer but the PDB file contains a dimer or multimer, select and retain only the chain of interest (e.g., Chain A).

  • Addition of Hydrogens: Add polar hydrogen atoms to the protein.

    • Causality: Crystal structures often do not resolve hydrogen positions. Hydrogens are essential for accurately calculating hydrogen bonds and electrostatic interactions, which are fundamental to molecular recognition.[18]

  • Charge Assignment: Assign partial atomic charges using a standard force field (e.g., AMBER, Gasteiger).

    • Causality: Charges are necessary for the scoring function to calculate the electrostatic potential between the protein and the ligand.

  • File Output: Save the prepared protein structure as a .pdbqt file for use with AutoDock Vina or a .mol2 file for other software, which now contains the necessary hydrogen and charge information.[15]

Ligand Preparation: From 2D Sketch to 3D Reality

The ligand must be converted from a 2D representation into an energetically favorable 3D conformation.

Protocol: Ligand Preparation

  • 2D Structure Creation: Draw the structure of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D format (e.g., SDF or MOL2).

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94).[18]

    • Causality: This step relaxes the structure into a low-energy, stable conformation, which serves as a realistic starting point for the docking algorithm. It ensures that bond lengths and angles are optimal.

  • Torsion and Rotatable Bond Definition: Identify the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds.

  • Charge Assignment: Assign partial charges (e.g., Gasteiger charges) as was done for the receptor.

  • File Output: Save the prepared ligand in the appropriate format (e.g., .pdbqt).

Active Site Definition and Grid Generation

To make the docking calculation computationally feasible, we define a specific search space—the "grid box"—around the target's active site.

Protocol: Grid Generation

  • Identify the Binding Site: Load the prepared receptor structure. The binding site can be identified from the position of the co-crystallized ligand in the original PDB file.

  • Define Grid Box Dimensions: Center a 3D grid box on the geometric center of the identified binding site. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it becomes computationally inefficient. A typical size might be 25 x 25 x 25 Å.[19]

    • Causality: The grid-based approach pre-calculates the interaction potential (van der Waals, electrostatic) for different atom types at each point within the box.[20][21] This transforms the computationally expensive task of calculating pairwise interactions during docking into a simple lookup from the pre-calculated grid, dramatically accelerating the simulation.[22]

  • Generate the Grid: Use the docking software's utility (e.g., autogrid for AutoDock) to generate the grid parameter and map files.

G cluster_ligand Ligand cluster_protein Protein Residues L Quinazolinone Met793 Met793 L->Met793 H-Bond Leu718 Leu718 L->Leu718 Hydrophobic Cys919 Cys919 L->Cys919 H-Bond Val726 Val726 L->Val726 Hydrophobic

Sources

Foundational

Foreword: The Strategic Advantage of Fluorine in Quinazolinone-Based Drug Discovery

An In-depth Technical Guide to Potential Therapeutic Targets for Fluorinated Quinazolinone Compounds The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Potential Therapeutic Targets for Fluorinated Quinazolinone Compounds

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The strategic incorporation of fluorine atoms into this versatile scaffold has emerged as a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby increasing bioavailability and efficacy.[5] This guide provides an in-depth exploration of the key therapeutic targets for fluorinated quinazolinone compounds, offering a technical resource for researchers and drug development professionals in the field.

Targeting Protein Kinases in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Consequently, they have become major targets for anticancer drug development. Fluorinated quinazolinones have shown significant promise as potent and selective protein kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and metastasis.[6] Mutations and overexpression of EGFR are common in various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer, making it a prime therapeutic target.[6] Several fluorinated 4-anilinoquinazoline derivatives have been developed as EGFR inhibitors.[6]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. The quinazoline core mimics the adenine ring of ATP, while the anilino side chain occupies the adjacent hydrophobic pocket. Fluorine substitutions on the anilino ring can enhance binding affinity and selectivity.

Experimental Workflow: EGFR Kinase Inhibition Assay

EGFR_Inhibition_Assay cluster_reaction Kinase Reaction cluster_detection Detection Recombinant_EGFR Recombinant EGFR Incubation Incubation at 37°C Recombinant_EGFR->Incubation Fluorinated_Quinazolinone Fluorinated Quinazolinone (Test Compound) Fluorinated_Quinazolinone->Incubation ATP ATP ATP->Incubation Substrate Poly(Glu,Tyr) Substrate Substrate->Incubation Add_Antibody Add Anti-phosphotyrosine Antibody Incubation->Add_Antibody Detection_Reagent Add Detection Reagent (e.g., HRP substrate) Add_Antibody->Detection_Reagent Measure_Signal Measure Signal (Luminescence/Fluorescence) Detection_Reagent->Measure_Signal

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Protocol:

  • Plate Preparation: Coat a 96-well plate with a synthetic substrate such as poly(Glu, Tyr).

  • Compound Addition: Add serial dilutions of the fluorinated quinazolinone test compound to the wells.

  • Kinase Reaction: Initiate the reaction by adding recombinant EGFR enzyme and ATP.

  • Incubation: Incubate the plate at 37°C to allow for phosphorylation of the substrate.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody that specifically recognizes phosphorylated tyrosine residues (anti-phosphotyrosine).

    • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

    • Add a chemiluminescent or fluorescent substrate for the enzyme.

  • Signal Measurement: Measure the resulting signal using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the EGFR kinase activity.

Other Kinase Targets

Beyond EGFR, fluorinated quinazolinones have been investigated as inhibitors of other kinases implicated in cancer, such as VEGFR-2 and PI3K.[7] The general principles of kinase inhibition and the experimental workflows are similar to those for EGFR, with the primary difference being the use of the specific recombinant kinase and its corresponding substrate.

Targeting Epigenetic Regulators

Epigenetic modifications, such as histone methylation and demethylation, play a crucial role in gene expression and are often dysregulated in cancer. Targeting the enzymes responsible for these modifications has emerged as a promising anticancer strategy.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that removes methyl groups from lysine residues on histones, leading to changes in chromatin structure and gene transcription. Overexpression of LSD1 has been observed in various cancers, making it an attractive therapeutic target. Certain fluorinated quinazolinone derivatives have been identified as potent and selective non-covalent inhibitors of LSD1.[1]

Mechanism of Action: These compounds bind to the active site of LSD1, preventing the demethylation of its histone substrates. This leads to the reactivation of tumor suppressor genes and the inhibition of cancer cell proliferation.

Signaling Pathway: LSD1-Mediated Gene Repression

LSD1_Pathway LSD1 LSD1 Histone Histone H3K4me2 LSD1->Histone Demethylates Fluorinated_Quinazolinone Fluorinated Quinazolinone Fluorinated_Quinazolinone->LSD1 Inhibits Apoptosis Apoptosis Fluorinated_Quinazolinone->Apoptosis Promotes Tumor_Suppressor_Gene Tumor Suppressor Gene Histone->Tumor_Suppressor_Gene Represses Gene_Repression Gene Repression

Caption: Inhibition of LSD1 by fluorinated quinazolinones.

Targeting the Central Nervous System: Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several studies have reported the significant anticonvulsant activity of novel fluorinated quinazolinone derivatives.[2][8]

Mechanism of Action: The precise mechanism of action for the anticonvulsant effects of many quinazolinones is not fully elucidated but is thought to involve the modulation of ion channels or neurotransmitter systems. The presence of a halogen, such as fluorine, at the sixth position of the quinazolinone ring has been shown to enhance anticonvulsant activity.[8]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This is a widely used animal model to screen for anticonvulsant activity.

  • Animal Preparation: Use Swiss mice, housed under standard laboratory conditions.

  • Compound Administration: Administer the fluorinated quinazolinone test compound intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle (e.g., 10% DMSO), and a positive control group receives a known anticonvulsant drug like phenytoin.[8]

  • Induction of Seizures: After a predetermined time (e.g., 30 minutes), induce seizures by applying an electrical stimulus through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each group. A significant increase in protection compared to the control group indicates anticonvulsant activity.

Neurotoxicity Assessment (Rotarod Test):

To assess potential motor impairment, a common side effect of anticonvulsants, the rotarod test is performed.

  • Training: Train mice to stay on a rotating rod.

  • Testing: After administration of the test compound, place the mice on the rotarod and measure the time they are able to maintain their balance. A significant decrease in performance time compared to the control group indicates neurotoxicity.[8]

Table 1: Representative Anticonvulsant Activity of Fluorinated Quinazolinones

Compound IDSubstitution PatternMES Protection (%)[8]Neurotoxicity[8]
8 6-fluoro, 3-(4-bromophenyl)73.1No toxicity
5 6-fluoro, 3-phenyl69.5No toxicity
Phenytoin (Standard)100Neurotoxic at higher doses

Antimicrobial and Antifungal Potential

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Fluorinated quinazolinones have demonstrated promising activity against a range of bacteria and fungi.[9][10]

Targeting Prolyl-tRNA Synthetase in Fungi

Prolyl-tRNA synthetase (ProRS) is an essential enzyme in protein synthesis, making it an attractive target for antimicrobial drug development. Fluorinated analogs of febrifugine and halofuginone, which contain a quinazolinone core, have been designed and shown to inhibit the growth of pathogenic fungi like Candida albicans.[9]

Mechanism of Action: These compounds are proposed to act as inhibitors of ProRS, thereby halting protein synthesis and fungal growth. The fluorine substitution can be well-tolerated at the active site and may enhance the compound's properties.[9]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., C. albicans).

  • Compound Dilution: Prepare serial dilutions of the fluorinated quinazolinone compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion and Future Directions

Fluorinated quinazolinone compounds represent a highly versatile and promising class of molecules for drug discovery. Their ability to interact with a diverse range of therapeutic targets, including protein kinases, epigenetic modulators, and essential microbial enzymes, underscores their potential for the development of novel therapies for cancer, epilepsy, and infectious diseases. The strategic incorporation of fluorine has proven to be a valuable approach for optimizing the drug-like properties of the quinazolinone scaffold.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of different fluorination patterns and substitutions on the quinazolinone core to enhance potency and selectivity for specific targets.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.

  • Development of Drug Delivery Systems: Formulation strategies to improve the solubility, bioavailability, and targeted delivery of promising fluorinated quinazolinone candidates.

The continued investigation of this remarkable class of compounds holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.

References

  • Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences, 9(2), 104–109. [Link]

  • ResearchGate. (n.d.). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. Retrieved from [Link]

  • ResearchGate. (2023, February). Discovery of Fluorinated 2-Styryl 4(3H)-quinazolinone as Potential Therapeutic Hit for Oral Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 15). Synthesis of Novel Fluorinated Febrifugine Analogs and Evaluation of Their Antifungal Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. Retrieved from [Link]

  • Asker, F. W., Abbas, S. A. R., Al-Bayati, R. I., & Al-Tamemi, H. A. (2014). Synthesis and Biological Evaluation of New Quinazolinone Derivatives. European Journal of Scientific Research, 128(2), 168-178.
  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Enany, M. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]

  • Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and screening of some new fluorinated quinazolinone-sulphonamide hybrids as anticancer agents. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (n.d.). An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. Retrieved from [Link]

  • ResearchGate. (2014, June). New fluorinated quinazolinone derivatives as anticonvulsant agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

  • JSciMed Central. (2017, May 15). Structure-based Design and Pharmacological Study of Fluorinated Fused Quinazolines as Adenosine A2B Receptor Antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Retrieved from [Link]

  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of Substituted Quinazolinones

Executive Summary Quinazolinones are privileged heterocyclic scaffolds in medicinal chemistry, possessing diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolinones are privileged heterocyclic scaffolds in medicinal chemistry, possessing diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. However, their conventional synthesis—particularly via the Niementowski reaction—is historically plagued by harsh conditions, prolonged reaction times, and suboptimal yields. This application note details the implementation of microwave irradiation (MWI) to synthesize substituted quinazolinones. By leveraging dielectric heating, MWI dramatically reduces reaction times from hours to minutes while improving yield, purity, and aligning with green chemistry principles.

Mechanistic Causality: Why Microwave Irradiation?

The classical Niementowski synthesis involves the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines ()[1]. Under conventional thermal heating, energy is transferred via conduction and convection. This creates thermal gradients that lead to localized degradation, incomplete ring closure, and the formation of polymeric byproducts.

In contrast, MWI relies on dielectric heating , where the microwave energy directly couples with the dipole moments of the polar reagents (e.g., anthranilic acid and formamide). This direct molecular excitation causes rapid, uniform superheating of the reaction mixture[2].

  • Solvent-Free Synergy: Removing the bulk solvent prevents energy dissipation into a non-reactive medium, focusing the microwave energy entirely on the reactants. This creates an autogenous high-temperature environment that exponentially accelerates the rate-determining cyclodehydration step according to the Arrhenius equation.

  • Lewis Acid Activation: When synthesizing 2,3-disubstituted quinazolinones from anthranilamides and aldehydes/ketones, the addition of a Lewis acid (e.g., SbCl₃ or TMSOTf) coordinates with the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, drastically lowering the activation energy for the initial nucleophilic attack by the primary amine[3],[1].

MW_Mechanism A Anthranilic Acid + Formamide B Microwave Irradiation (130-150°C, Solvent-Free) A->B Mix C Amidation Intermediate B->C Rapid Temp Rise D Cyclodehydration (-H2O) C->D Intramolecular E Quinazolin-4(3H)-one Scaffold D->E Ring Closure

Fig 1: Reaction workflow for the microwave-assisted Niementowski quinazolinone synthesis.

Experimental Methodologies

Note: The following protocols are designed for monomode microwave synthesizers (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and magnetic stirring. Every step includes self-validating checks to ensure reproducibility.

Protocol A: Solvent-Free Niementowski Synthesis of 4(3H)-Quinazolinones

This protocol is optimized for the rapid, high-yield generation of the core quinazolinone scaffold without the use of toxic organic solvents.

  • Reagents: Anthranilic acid (1.0 mmol), Formamide (1.5 mmol).

  • Procedure:

    • Preparation: Combine anthranilic acid and formamide in a 10 mL microwave-transparent quartz vial. Causality: Quartz ensures zero absorption of microwave energy by the vessel, directing 100% of the energy to the polar reagents.

    • Sealing: Seal the vial with a Teflon-lined crimp cap. Causality: Sealing allows autogenous pressure buildup, preventing the volatilization of formamide and enabling superheating above its standard boiling point.

    • Irradiation: Irradiate the mixture at 150 °C (using dynamic power modulation, max 150 W) for 5 minutes under continuous magnetic stirring.

    • Quenching: Cool the vial rapidly to 50 °C using pressurized air. Causality: Rapid quenching halts the reaction immediately, preventing the thermodynamic degradation of the product into undesired polymeric byproducts.

    • Work-up & Validation: Triturate the crude mixture with cold water/ethanol (1:1 v/v). Filter the resulting precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol. Confirm purity via melting point analysis and TLC (Ethyl Acetate:Hexane 3:7).

Protocol B: Lewis Acid-Catalyzed Condensation

This protocol is utilized for the synthesis of 2-substituted or 2,3-disubstituted quinazolinones via the condensation of anthranilamides with aldehydes or ketones.

  • Reagents: Anthranilamide (1.0 mmol), Aldehyde/Ketone (1.2 mmol), Catalyst (e.g., SbCl₃, 1 mol%).

  • Solvent: Ethanol (2.0 mL).

  • Procedure:

    • Preparation: Dissolve the reagents in ethanol in a 10 mL microwave vial. Add the Lewis acid catalyst. Causality: The Lewis acid coordinates with the carbonyl oxygen to increase electrophilicity, facilitating the nucleophilic attack by the primary amine.

    • Irradiation: Seal the vial and irradiate at 120 °C for 3–5 minutes.

    • Work-up & Validation: Cool the mixture and pour it into crushed ice. Filter the resulting precipitate, wash extensively with water to remove the catalyst, and recrystallize. Monitor completion via TLC; the disappearance of the aldehyde spot validates total conversion.

Quantitative Yield Comparison

The following table summarizes the dramatic improvements in yield and reaction time when transitioning from conventional heating to microwave irradiation ()[4],[3].

Target CompoundSubstratesCatalyst / SolventConv. Heating (Yield / Time)Microwave (Yield / Time)
Quinazolin-4(3H)-oneAnthranilic acid + FormamideNone / Solvent-free55% / 6 h92% / 5 min
2-Styryl-quinazolin-4(3H)-oneAnthranilamide + CinnamaldehydeSbCl₃ / Ethanol74% / 4 h87% / 4 min
2-(4-Fluorophenyl)quinazolin-4(3H)-oneAnthranilamide + 4-FluorobenzaldehydeSbCl₃ / Ethanol86% / 3.5 h98% / 3 min
3-amino-2-phenylquinazolin-4(3H)-oneBenzoxazin-4-one + HydrazineK₂CO₃ / DMF45% / >4 h81% / 4 min

Troubleshooting & Optimization

  • Vessel Overpressurization: If the reaction generates significant water vapor (as in the cyclodehydration step), ensure the vial volume is at least twice the total volume of the reactants. Do not exceed 50% fill volume to maintain a safe headspace.

  • Incomplete Cyclization: If TLC indicates the presence of the uncyclized amidation intermediate, increase the hold time at the target temperature by 2–3 minutes. The dehydration step requires sustained thermal energy to overcome the activation barrier.

  • Charring/Degradation: If the product appears dark or charred, the localized superheating was too intense. Reduce the maximum power limit (e.g., from 150 W to 100 W) to allow for a more gradual temperature ramp, or add a small volume of a microwave-transparent solvent (like toluene) to act as a heat sink.

Heating_Comparison cluster_0 Conventional Heating cluster_1 Microwave Heating Start Reaction Mixture (Reagents + Catalyst) Conv Oil Bath / Mantle Start->Conv MW Microwave Synthesizer Start->MW Conv_Mech Conduction & Convection Conv->Conv_Mech Conv_Result Thermal Gradients Long Time (Hours) Conv_Mech->Conv_Result MW_Mech Dielectric Excitation MW->MW_Mech MW_Result Uniform Superheating Short Time (Minutes) MW_Mech->MW_Result

Fig 2: Mechanistic comparison between conventional thermal conduction and microwave dielectric heating.

References

  • Leyla Mohammadkhani and Majid M. Heravi. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry (2020). URL: [Link]

  • Ranjan Kumar Das, et al. "Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh)." Current Microwave Chemistry (2023). URL: [Link]

  • Kang et al. "Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3." SciSpace (2020). URL: [Link]

Sources

Application

Using 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one in cellular proliferation assays

Application Note: Profiling 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one Derivatives in Cellular Proliferation Assays Introduction & Pharmacological Context The quinazolin-4(1H)-one scaffold is a privileged pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one Derivatives in Cellular Proliferation Assays

Introduction & Pharmacological Context

The quinazolin-4(1H)-one scaffold is a privileged pharmacophore in oncology, structurally mimicking purine and pyrimidine rings to competitively bind at kinase ATP sites or nucleotide-binding domains. The specific building block, 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one (CAS 640297-57-0), incorporates a trifluoromethyl (-CF3) group and a fluorine atom. These halogenations synergistically enhance the molecule's lipophilicity, metabolic stability, and transmembrane permeability, making it an ideal precursor for intracellular targeting[1].

Recent hit-to-lead optimization campaigns have utilized this fluorinated core to develop highly potent anti-proliferative agents. Notably, the derivative kzl052 has emerged as a targeted inhibitor of Werner syndrome ATP-dependent helicase (WRN), demonstrating profound efficacy against prostate cancer cell lines such as PC3 and LNCaP[2][3]. Another structurally related derivative, kzl054 , targets the colchicine-binding site of β-tubulin, inhibiting microtubule polymerization and regulating epithelial-mesenchymal transition (EMT) in benign prostatic hyperplasia (BPH) models[4][5].

Mechanistic Rationale & Pathway Dynamics

Expertise & Experience: When designing cellular proliferation assays for these compounds, understanding the subcellular target dictates the choice of assay timing and orthogonal readouts. Because WRN helicase inhibitors like kzl052 induce DNA replication fork stalling, the anti-proliferative effect is highly dependent on cell cycle progression[2][6]. Assays must run for a minimum of 48–72 hours to allow cells to pass through the S-phase, where replication stress culminates in apoptosis via the RB signaling pathway[2][6].

WRN_Pathway Drug Quinazoline Derivative (e.g., kzl052) WRN WRN Helicase Drug->WRN Inhibits non-enzymatic function Fork Replication Fork Stalling WRN->Fork Loss of fork stability RB RB Pathway Activation Fork->RB DNA Damage Response Apoptosis Cell Cycle Arrest & Apoptosis RB->Apoptosis Induces

Mechanism of WRN helicase inhibition by quinazoline derivatives leading to apoptosis.

Experimental Design & Self-Validating Workflow

Trustworthiness: A robust proliferation assay must be a self-validating system. This protocol incorporates a strict DMSO vehicle control (to establish a baseline 100% viability reference) and a positive control (e.g., Docetaxel for microtubule targeting, or a known PARP inhibitor) to confirm the assay's dynamic range and sensitivity to the targeted pathway.

Assay_Workflow N1 Compound Prep (Max 0.1% DMSO) N3 Treatment (48-72h) 9-point dose response N1->N3 N2 Cell Seeding (PC3, LNCaP, BPH-1) N2->N3 N4 Primary Readout (CellTiter-Glo/MTT) N3->N4 N5 Orthogonal Validation (Western Blot: WRN/β-tubulin) N3->N5

Self-validating experimental workflow for quinazolinone proliferation assays.

Step-by-Step Protocols

Protocol A: Compound Preparation Causality Check: Highly fluorinated quinazolinones are profoundly hydrophobic. Incomplete solubilization leads to compound precipitation in aqueous media, resulting in artificially high IC50 values.

  • Stock Solution: Dissolve the quinazolinone derivative in 100% anhydrous DMSO to yield a 10 mM stock. Vortex and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Working Dilutions: Prepare a 9-point, 3-fold serial dilution in pure DMSO.

  • Media Spiking: Dilute the DMSO stocks 1:1000 into pre-warmed complete culture media immediately before treating cells. Critical: The final DMSO concentration must strictly remain at or below 0.1% (v/v) to prevent solvent-mediated cytotoxicity from confounding the anti-proliferative readouts.

Protocol B: Cell Culture & Treatment

  • Cell Lines: Maintain PC3, LNCaP (prostate cancer), and BPH-1 (benign prostatic hyperplasia) cells in RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin[4].

  • Seeding: Harvest cells at 70-80% confluence. Seed at 3,000 cells/well in 96-well opaque-walled plates (for luminescent readouts) or clear plates (for absorbance).

  • Incubation: Allow 24 hours for cell adherence at 37°C, 5% CO2.

  • Dosing: Aspirate the seeding media and add 100 µL of the compound-spiked media to each well. Include vehicle control (0.1% DMSO) and positive control wells.

Protocol C: Viability Readout (CellTiter-Glo) Causality Check: While MTT is a cost-effective standard, CellTiter-Glo (ATP quantitation) is heavily preferred for WRN and microtubule inhibitors. Metabolic uncoupling during severe replication stress can skew the enzymatic reduction rates of tetrazolium salts independently of the true cell number, creating false-positive viability signals.

  • Incubation Time: Incubate the treated plates undisturbed for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multi-mode microplate reader. Calculate IC50 using non-linear regression (curve fit) in standard analysis software.

Quantitative Data Interpretation

The following table summarizes the benchmark anti-proliferative activity of trifluoromethyl quinazoline derivatives across standard prostate models, validating their efficacy as targeted inhibitors[2][3][4].

CompoundCell LineTissue OriginTarget MechanismIC50 (µM) ± SD
kzl052 PC3Prostate AdenocarcinomaWRN Helicase Inhibition0.39 ± 0.01
kzl052 LNCaPProstate CarcinomaWRN Helicase Inhibition0.11 ± 0.01
kzl054 BPH-1Benign Prostatic Hyperplasiaβ-tubulin / Microtubule< 1.00 (Estimated)

References

2.[2] Title: Quinazoline Derivative kzl052 Suppresses Prostate Cancer by Targeting WRN Helicase to Stabilize DNA Replication Forks Source: mdpi.com URL: [Link]

3. Title: Quinazoline derivatives inhibit cell growth of prostate cancer as a WRN helicase dependent manner by regulating DNA damage repair and microsatellite instability Source: researchgate.net URL: [Link]

4.[4] Title: A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells Source: nih.gov URL: [Link]

5.[5] Title: Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase Source: researchgate.net URL: [Link]

6.[6] Title: Quinazoline Derivative kzl052 Suppresses Prostate Cancer by Targeting WRN Helicase to Stabilize DNA Replication Forks Source: researchgate.net URL: [Link]

Sources

Method

Application Note: A Validated Protocol for the Dissolution of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one for In Vitro Cellular Assays

Abstract This application note provides a comprehensive, field-tested protocol for the solubilization of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one for use in in vitro biological research. Quinazolinone derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the solubilization of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one for use in in vitro biological research. Quinazolinone derivatives are a significant class of compounds in drug discovery, often exhibiting potent biological activity.[1][2][3] However, their utility is frequently hampered by poor aqueous solubility, a challenge that can lead to inconsistent experimental results and erroneous data interpretation. The core of this challenge lies in the compound's rigid, fused heterocyclic ring system, which contributes to high crystal lattice energy and low polarity, making it difficult for water molecules to effectively solvate the compound.[4] This guide details a self-validating, two-stage dissolution and dilution procedure designed to overcome these solubility hurdles, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals. We will address the preparation of a high-concentration primary stock solution, the critical step of diluting into aqueous cell culture media while avoiding precipitation, and the essential validation steps, including the determination of solvent tolerance.

Physicochemical Profile & Solubility Rationale

A thorough understanding of the physicochemical properties of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one is fundamental to developing a robust dissolution strategy.

Table 1: Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

PropertyValueSource
CAS Number 640297-57-0[5]
Molecular Formula C₉H₄F₄N₂O[5]
Molecular Weight 232.13 g/mol [5]
Appearance Typically a solid powder or crystal[6]
Storage Sealed in a dry environment at 2-8°C[5]

Solubility Rationale:

The molecular structure of this compound predicts low solubility in aqueous solutions. For in vitro studies, a compound must be dissolved in a manner that is compatible with the biological system, typically cell culture media. The initial and most critical step is the selection of an appropriate organic solvent to create a concentrated stock solution.

Dimethyl sulfoxide (DMSO) is the solvent of choice for this application. Its selection is based on several key advantages:

  • Broad Solubilizing Power: As an amphipathic, aprotic solvent, DMSO can effectively dissolve a wide range of both nonpolar and polar compounds.[7]

  • Miscibility: It is readily miscible with water and aqueous cell culture media, which is essential for the subsequent dilution to working concentrations.[8]

  • Established Use: DMSO is the most common vehicle for dissolving poorly soluble compounds for in vitro screening and cellular assays.[4][9][10]

Core Protocol: Preparation of a High-Concentration Stock Solution

The primary objective is to create a concentrated stock solution (e.g., 10 mM) in 100% DMSO. This high concentration allows for minimal volumes to be added to the final cell culture, thereby keeping the final solvent concentration well below cytotoxic levels.[11][12]

Materials:

  • 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one powder

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile, amber glass vial or clear vial wrapped in aluminum foil[9]

  • Sterile, positive displacement pipette tips

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology:

  • Pre-Calculation: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock:

      • Mass (mg) = 10 mmol/L × 0.001 L × 232.13 g/mol = 2.32 mg

  • Weighing the Compound: Accurately weigh the calculated mass of the compound directly into a sterile amber glass vial. For small quantities (e.g., <5 mg), it is often best practice to use the entire amount provided by the supplier and calculate the required solvent volume to add, avoiding losses from weighing and transfer.[11]

  • Solvent Addition: Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source for any undissolved particulates.

    • If particulates remain, place the vial in a bath sonicator for 10-15 minutes.[13]

    • If necessary, gently warm the solution in a 37°C water bath for 10 minutes, followed by vortexing. Do not exceed 40°C to prevent potential compound degradation.[4][9]

    • Repeat these steps until a clear, homogenous solution is achieved.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[9]

    • Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.[14][15]

    • Store aliquots at -20°C or -80°C for long-term stability.

Protocol: Preparation of Working Solutions in Aqueous Media

This is the most critical and error-prone step. The sudden change in solvent polarity upon diluting the DMSO stock into aqueous media can cause the compound to precipitate, rendering the experiment invalid.[16] The following workflow is designed to minimize this risk.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation Compound Compound Powder Stock 10 mM Stock Solution (in DMSO) Compound->Stock Dissolve (Vortex, Sonicate) DMSO 100% DMSO DMSO->Stock Working Final Working Solution (e.g., 10 µM in <0.1% DMSO) Stock->Working Add dropwise while swirling Media Pre-warmed (37°C) Cell Culture Media Media->Working To Cells To Cells Working->To Cells

Caption: Workflow for preparing the final working solution.

Step-by-Step Methodology:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature. Once thawed, vortex briefly to ensure homogeneity.

  • Prepare Dilution Medium: Warm the appropriate sterile cell culture medium (containing serum, if used in the assay, as proteins can aid solubility) to 37°C in a sterile conical tube.[13]

  • Perform Serial or Direct Dilution:

    • For concentrations ≥1 µM (from a 10 mM stock): A direct 1:1000 dilution is common.

    • For concentrations <1 µM: It is highly recommended to perform an intermediate serial dilution in 100% DMSO first to ensure pipetting accuracy.[12]

  • The Critical Addition Step:

    • While gently swirling or vortexing the conical tube of pre-warmed media, add the required volume of the DMSO stock solution dropwise into the media.[9] Crucially, always add the small volume of DMSO stock to the large volume of aqueous media , never the other way around. This ensures rapid dispersal and minimizes localized high concentrations that lead to precipitation.

    • Example: To make 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 9.99 mL of media. The final DMSO concentration will be 0.1%.

  • Final Check: Cap the tube and mix gently by inverting. Visually inspect the final working solution carefully for any signs of cloudiness or precipitation. If the solution is not perfectly clear, it should not be used.

Method Validation & Best Practices for In Vitro Assays

A protocol is only trustworthy if it includes self-validation steps. For this application, validation focuses on mitigating the confounding effects of the solvent, DMSO.

DMSO Cytotoxicity: While essential for dissolution, DMSO can independently affect cell viability and function.[8] The sensitivity to DMSO is cell-line specific and time-dependent.[17][18] Therefore, it is imperative to keep the final concentration as low as possible.

Table 2: General Guidelines for Final DMSO Concentrations in Cell Culture

Final DMSO Conc.Recommendation LevelRationale & NotesSource(s)
≤ 0.1% Highly Recommended (Gold Standard) Generally considered non-toxic for most cell lines and long-term assays (>24h). Minimizes off-target effects.[18][19]
> 0.1% to 0.5% Acceptable with Validation May be tolerated by many cell lines, but a DMSO toxicity curve should be performed to confirm no effect on viability or the assay endpoint.[7]
> 0.5% to 1.0% Use with Caution Increased risk of cytotoxicity and off-target effects. Only suitable for robust cell lines or short-term assays (<24h).[17][20]
> 1.0% Not Recommended Significant cytotoxicity is observed in most cell lines. Should be avoided.[7][17][20]

The Essential Vehicle Control: Every experiment must include a "vehicle control." This control consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself. This allows the researcher to distinguish the effects of the compound from any effects caused by the solvent.[19]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound won't dissolve in 100% DMSO stock. Insufficient agitation; Compound has very high crystal lattice energy.Continue vortexing and sonication.[13] Gently warm to 37°C.[9] If the issue persists, prepare a more dilute stock solution (e.g., 1 mM or 5 mM).
Precipitation occurs when diluting stock into media. Final concentration exceeds aqueous solubility limit; Improper dilution technique.1. Lower the Final Concentration: This is the most direct solution.[4] 2. Optimize Dilution: Ensure you are adding the DMSO stock to pre-warmed, swirling media.[9][13] 3. Perform Serial Dilution: Make an intermediate dilution of the stock in media (e.g., 1:10), ensure it is clear, then perform the final dilution.[13]
High background or toxicity observed in the vehicle control. Cell line is highly sensitive to DMSO; Final DMSO concentration is too high.1. Perform a DMSO Dose-Response Curve: Test your specific cell line with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum tolerated level.[18] 2. Reduce Final DMSO Concentration: Prepare a more concentrated DMSO stock (e.g., 20 or 50 mM) so a smaller volume is needed for the final dilution, thus lowering the final DMSO percentage.

Safety Precautions

  • Compound Handling: 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one is a chemical compound with unknown toxicological properties. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Weigh the powder in a chemical fume hood or ventilated enclosure.

  • DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin. Always wear nitrile gloves when handling. Consult the Safety Data Sheet (SDS) for both the compound and DMSO before beginning work.

References

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • Ferreira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. JCI. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. [Link]

  • ChemSynthesis. (2025). 5-fluoro-4-(trifluoromethyl)-2(1H)-quinazolinone. ChemSynthesis. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • MilliporeSigma. (n.d.). 5-Fluoroquinazolin-4(1H)-one. MilliporeSigma. [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ? ResearchGate. [Link]

  • Wang, Y., et al. (2020). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules. [Link]

  • Al-Suhaimi, E. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. [Link]

  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • Hernandez-Pino, S., et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules. [Link]

  • Abdel-Jalil, R. J., et al. (2010). Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Letters in Organic Chemistry. [Link]

  • Guedes, G. P., et al. (2022). Novel Organic Salts Based on Mefloquine: Synthesis, Solubility, Permeability, and In Vitro Activity against Mycobacterium tuberculosis. Pharmaceutics. [Link]

  • Ye, Q., et al. (2011). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, H., et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application

Scale-up synthesis considerations for fluorinated quinazolinones

Application Note: Scale-Up Synthesis and Process Optimization of Fluorinated Quinazolinones Executive Summary The strategic introduction of fluorine into the quinazolinone scaffold is a proven method to enhance metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of Fluorinated Quinazolinones

Executive Summary

The strategic introduction of fluorine into the quinazolinone scaffold is a proven method to enhance metabolic stability, lipophilicity, and target binding affinity. Consequently, fluorinated quinazolinones have emerged as privileged structures in the development of novel anticonvulsant, anticancer, and anti-inflammatory therapeutics[1]. However, translating these molecules from milligram-scale medicinal chemistry to multi-kilogram process manufacturing introduces significant thermodynamic, safety, and impurity-profiling challenges[2]. This guide details the mechanistic rationale, process engineering considerations, and validated protocols necessary for the successful scale-up of these critical pharmaceutical intermediates.

Mechanistic Principles & Route Selection

Process chemists typically evaluate two primary paradigms for synthesizing fluorinated quinazolinones:

  • The Building Block Approach (Early-Stage Fluorination): This classical and highly scalable route relies on the cyclocondensation of pre-fluorinated precursors, such as 2-amino-5-fluorobenzoic acid, with acetic anhydride or various amines[1]. The mechanism proceeds via an initial acylation to form a highly reactive benzoxazinone intermediate, followed by nucleophilic ring-opening and subsequent intramolecular dehydration to yield the quinazolinone. While robust, the initial acylation is intensely exothermic, posing severe thermal runaway risks in large batch reactors[2].

  • Direct Functionalization (Late-Stage Fluorination): Recent synthetic advancements favor the direct insertion of trifluoromethyl (-CF₃) groups into unactivated heterocyclic precursors. A highly efficient, metal-free protocol utilizes3[3], driven by iodine-promoted cyclization of an intermediate imine. Alternatively, 4[4] using the bench-stable Langlois reagent (CF₃SO₂Na) offers an atom-economic pathway that avoids strong chemical oxidants.

G Start Target: Fluorinated Quinazolinone Branch1 Early-Stage Fluorination (Building Block) Start->Branch1 Branch2 Late-Stage Fluorination (Direct Insertion) Start->Branch2 Step1A Fluorinated Anthranilic Acid + Acetic Anhydride Branch1->Step1A Step2A Unactivated Quinazolinone + CF3 Source Branch2->Step2A Step1B Exotherm Control (Slow Addition, <40°C) Step1A->Step1B Scale-up Risk Step1C Cyclocondensation (NH3 or Amines) Step1B->Step1C Product Purified Fluorinated Quinazolinone Scaffold Step1C->Product Step2B Reagent Selection (TFA or Langlois Reagent) Step2A->Step2B Step2C Radical/Acidic Cyclization (Metal-Free) Step2B->Step2C Step2C->Product

Synthetic workflows for fluorinated quinazolinones comparing early-stage and late-stage methods.

Process Chemistry & Scale-Up Considerations

Scaling up the synthesis of these heterocycles requires strict adherence to reaction engineering principles:

  • Thermodynamics & Exotherm Management: In the building block approach, the reaction between anthranilic acid and acetic anhydride generates substantial heat. In reactors larger than 1 kg, the surface-area-to-volume ratio decreases significantly, limiting heat dissipation. A slow, controlled addition of the acylating agent coupled with active jacket cooling is mandatory to prevent thermal degradation and the formation of dark, tarry byproducts[2].

  • Stoichiometric Optimization & Impurity Profiling: While a slight excess of acetic anhydride drives the benzoxazinone formation to completion, a large excess promotes the formation of N,N-diacetylanthranilic acid impurities. Precise stoichiometric control (typically 1.1 to 2.0 equivalents) is required to balance yield and purity[2].

  • Reagent Handling in Late-Stage Fluorination: When utilizing TFA for direct trifluoromethylation, specialized corrosion-resistant reactors (e.g., Hastelloy or glass-lined steel) are necessary due to the highly acidic environment at elevated temperatures (140 °C)[3].

Quantitative Data: Route Comparison

Synthetic StrategyKey Reagents / CatalystsTypical YieldDemonstrated ScalePrimary Scale-Up Challenge
Early-Stage (Building Block) 2-Amino-5-fluorobenzoic acid, Ac₂O85–88%>1 kgSevere exotherm during acylation; N,N-diacetyl impurities[1],[2]
Late-Stage (Direct CF₃) Unactivated benzamide, TFA, I₂52–94%1–10 gHighly corrosive acidic environment at 140 °C[3]
Electrochemical Cascade Alkene, CF₃SO₂Na, TsOH, KPF₆52–81%Gram-scaleElectrode fouling; continuous flow cell required for >100g[4]

Validated Experimental Protocols

Protocol A: Kilo-Scale Synthesis of 6-Fluoro-2-methylquinazolin-4(3H)-one (Building Block Approach) This protocol is optimized for thermal safety and impurity control during scale-up.

  • Reactor Preparation: Purge a 10 L glass-lined jacketed reactor with nitrogen. Ensure the cooling jacket is operational and set to 10 °C.

  • Substrate Charging: Suspend 2-amino-5-fluorobenzoic acid (1.0 kg, 6.45 mol) in 3.0 L of a non-reactive co-solvent (e.g., toluene) to improve heat capacity and stirring efficiency.

  • Controlled Acylation: Begin dropwise addition of acetic anhydride (1.31 kg, 12.9 mol, 2.0 equiv).

    • Causality: The addition rate must be strictly governed by the internal temperature probe, maintaining the reaction mixture below 40 °C to prevent runaway exotherms and minimize N,N-diacetylation[2].

  • Reflux & Cyclization: Once the exotherm subsides, heat the mixture to reflux (approx. 110 °C) for 2 hours to ensure complete conversion to the benzoxazinone intermediate.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 1 mL aliquot, quench in water, and analyze via HPLC. The reaction is self-validating if the peak corresponding to the starting fluorinated anthranilic acid is <1% AUC. If the reaction stalls, it indicates moisture contamination hydrolyzing the anhydride.

  • Amination: Cool the reactor to 0 °C. Slowly charge an excess of aqueous ammonia (25% w/w).

    • Causality: Ammonia acts as the nucleophile to open the benzoxazinone ring, followed by condensation to form the final quinazolinone ring[2].

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum at 50 °C to afford the product (Typical yield: 88%)[1].

Protocol B: Metal-Free Synthesis of 2-(Trifluoromethyl)quinazolin-4-ones (Direct CF₃ Insertion) This protocol leverages TFA as a dual-role reagent for late-stage functionalization.

  • Setup: In a highly corrosion-resistant sealed pressure vessel (e.g., Hastelloy), add 2-amino-N-phenylbenzamide (100 g, 0.47 mol).

  • Reagent Addition: Add 1,2-dichloroethane (DCE) (600 mL) followed by trifluoroacetic acid (TFA) (535 g, 4.7 mol, 10 equiv).

    • Causality: TFA acts as both the acidic medium and the sole source of the trifluoromethyl group[3].

  • Promoter Addition: Charge elemental iodine (I₂) (119 g, 0.47 mol, 1.0 equiv).

    • Causality: Iodine is essential to promote the oxidative cyclization of the transient imine intermediate formed between the benzamide and TFA[3].

  • Heating: Seal the vessel and heat to 140 °C for 4 hours.

    • Causality: The sealed environment is critical to prevent the volatilization of TFA (boiling point 72.4 °C) and drive the high-activation-energy insertion.

  • Self-Validation: Monitor the reaction visually (if using a sight glass) or via sampling. The consumption of elemental iodine (transitioning from a deep purple/brown to a pale yellow solution) serves as an intrinsic visual indicator that the oxidative cyclization is nearing completion.

  • Workup: Cool to room temperature, carefully vent pressure, and quench with saturated aqueous sodium thiosulfate to neutralize residual iodine. Extract with ethyl acetate, concentrate, and recrystallize to yield the fluorinated product (Typical yield: 75-85%)[3].

References

  • Al-Sanea, M. M., et al. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Taibah University / World Health Organization. [Link]

  • Liu, et al. (2022). Electrosynthesis of CF3‐Substituted Polycyclic Quinazolinones via Cascade Trifluoromethylation/Cyclization of Unactivated Alkene. Advanced Synthesis & Catalysis.[Link]

Sources

Method

Application Note: High-Throughput Screening of Kinase Inhibitors Using the 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one Scaffold

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Kinase Profiling. Executive Summary & Rationale Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Kinase Profiling.

Executive Summary & Rationale

The development of highly selective, ATP-competitive kinase inhibitors remains a cornerstone of targeted oncology and metabolic disease therapy. 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one (CAS: 640297-57-0) has emerged as a highly privileged, halogenated building block for the synthesis of targeted small-molecule libraries.

This application note details the theoretical grounding, library screening workflows, and validated High-Throughput Screening (HTS) protocols required to evaluate libraries derived from this specific quinazolinone scaffold. By utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and orthogonal live-cell target engagement assays, researchers can establish a self-validating screening funnel that rapidly identifies lead compounds with high ligand efficiency.

Mechanistic Insights: The "Fluorine Effect" (E-E-A-T)

The strategic placement of halogens on the quinazolinone core is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • Hinge-Binding Competence: The quinazolin-4(1H)-one core acts as an adenine bioisostere. The lactam motif (N3-H and C4=O) forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Asn212 in IP6K1) .

  • C2-Trifluoromethyl (-CF3): The bulky, electron-withdrawing -CF3 group projects into the hydrophobic pocket adjacent to the ATP-binding site. It increases the overall lipophilicity (LogP) and metabolic stability of the molecule by blocking oxidative metabolism at the C2 position.

  • C5-Fluoro (-F): Fluorine substitution at C5 exerts a strong inductive effect, lowering the pKa of the N3 proton, thereby strengthening its hydrogen-bond donor capacity. Furthermore, it introduces potential orthogonal multipolar interactions with conserved active-site lysine residues .

High-Throughput Screening (HTS) Workflow

To systematically identify active derivatives, the screening cascade must filter out pan-assay interference compounds (PAINS) and confirm cellular permeability.

HTS_Workflow A Library Synthesis (5-F-2-CF3-Quinazolinone) B Primary HTS (TR-FRET Kinase Assay) A->B C Hit Confirmation (Dose-Response IC50) B->C D Orthogonal Assay (NanoBRET Target Engagement) C->D E Lead Optimization D->E

Fig 1. High-throughput screening workflow for quinazolinone-based kinase inhibitor libraries.

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate rigorous internal controls (Z'-factor validation) to ensure that the causality of signal reduction is strictly tied to the competitive inhibition of the target kinase by the quinazolinone derivatives.

Protocol A: Biochemical HTS using TR-FRET (384-Well Format)

TR-FRET is selected as the primary screening modality because the time-delayed fluorescence reading eliminates auto-fluorescence interference—a common issue with highly conjugated heterocyclic libraries .

Materials:

  • Recombinant Target Kinase (e.g., EGFR or IP6K1)

  • Biotinylated peptide substrate

  • Europium (Eu3+)-labeled anti-phospho antibody (Donor)

  • Streptavidin-XL665 (Acceptor)

  • 384-well low-volume white microplates (Corning)

Step-by-Step Methodology:

  • Compound Preparation: Dispense 50 nL of the 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one derived library (10 mM in DMSO) into the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final screening concentration of 10 µM.

  • Kinase Reaction Mixture: Add 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) containing the recombinant kinase and biotinylated substrate to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow pre-equilibrium binding of the quinazolinone inhibitors to the kinase hinge region.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction. Centrifuge at 1000 rpm for 1 minute.

  • Reaction Phase: Incubate for 60 minutes at RT.

  • Detection Phase: Add 10 µL of the Detection Buffer containing EDTA (to quench kinase activity by chelating Mg2+), Eu3+-anti-phospho antibody, and Streptavidin-XL665.

  • Signal Acquisition: Incubate for 60 minutes protected from light. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission at 620 nm (Eu3+) and 665 nm (XL665).

  • Validation: Calculate the Z'-factor using DMSO (negative control) and a known pan-kinase inhibitor (positive control). A Z'-factor > 0.6 validates the assay.

Protocol B: Cell-Based Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular efficacy. This orthogonal assay confirms that the fluorinated quinazolinone hits penetrate the cell membrane and bind the target kinase in a physiological environment.

Step-by-Step Methodology:

  • Cell Plating: Transfect HEK293T cells with a NanoLuc-Kinase fusion plasmid. Plate at 2×104 cells/well in a 96-well white plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (which binds the kinase ATP pocket) at its Kd​ concentration.

  • Compound Treatment: Add serial dilutions of the quinazolinone hit compounds (ranging from 10 µM to 0.1 nM). Incubate for 2 hours. Causality note: If the quinazolinone successfully enters the cell and binds the kinase, it will competitively displace the tracer, resulting in a loss of BRET signal.

  • Detection: Add Nano-Glo Substrate. Read luminescence (Donor, 460 nm) and fluorescence (Acceptor, 618 nm). Calculate the BRET ratio (Acceptor/Donor).

Data Presentation & Analysis

Quantitative data from the HTS campaign must be systematically tracked to establish SAR trends. Table 1 illustrates a representative data summary for a focused library derived from the 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one scaffold.

Table 1: Representative HTS and Profiling Data for Quinazolinone Derivatives

Compound IDR3 SubstitutionR6/R7 FunctionalizationTarget Kinase IC₅₀ (nM)NanoBRET Cellular IC₅₀ (nM)Ligand Efficiency (LE)
Parent Scaffold -H-H> 10,000N/A< 0.20
QZ-014 Methyl6-Bromo845 ± 122,100 ± 450.31
QZ-088 Cyclopentyl7-Methoxy112 ± 8340 ± 150.38
QZ-102 Benzyl6-(Piperazin-1-yl)14 ± 248 ± 50.44
Control (Staurosporine) N/AN/A3 ± 0.512 ± 2N/A

Note: The progression from the parent scaffold to QZ-102 demonstrates how functionalization of the core leverages the favorable physicochemical properties of the C2-CF3 and C5-F groups to achieve nanomolar potency.

Mechanistic Signaling Pathway

To understand the phenotypic impact of these inhibitors, it is necessary to map the downstream signaling pathways affected by the target kinase.

Kinase_Pathway L Extracellular Signal (EGF / ATP) R Target Kinase (EGFR / IP6K) L->R P1 Downstream Effector 1 (PI3K / AKT) R->P1 P2 Downstream Effector 2 (MAPK / ERK) R->P2 I 5-F-2-CF3-Quinazolinone Inhibitor I->R Inhibits Out Cell Proliferation & Survival P1->Out P2->Out

Fig 2. Mechanism of action of quinazolinone inhibitors blocking kinase-mediated survival pathways.

References

  • Title: Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors Source: ACS Medicinal Chemistry Letters (2023) URL: [Link]

  • Title: Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation Source: Frontiers in Chemistry (2020) URL: [Link]

  • Title: Quantitative high-throughput screening using a live-cell cAMP assay identifies small-molecule agonists of the TSH receptor (Probe Reports from the NIH Molecular Libraries Program) Source: National Center for Biotechnology Information (US) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one synthesis

Technical Support Center: Troubleshooting 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one Synthesis Welcome to the Advanced Synthesis Support Center. Synthesizing fluorinated quinazolinones—specifically 5-fluoro-2-(trif...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one Synthesis

Welcome to the Advanced Synthesis Support Center. Synthesizing fluorinated quinazolinones—specifically 5-fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one—presents unique kinetic and thermodynamic challenges. The combination of an electron-withdrawing 5-fluoro substituent and a highly electrophilic trifluoromethyl group often leads to stalled reactions, intermediate accumulation, and significant yield losses during isolation.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven diagnostic frameworks, causality-driven troubleshooting, and a self-validating protocol to ensure reproducible, high-yield synthesis.

Diagnostic Workflow: LC-MS Profiling

When yields fall below the expected 80–90% threshold, LC-MS profiling of the crude reaction mixture is your most reliable diagnostic tool. The logic tree below outlines the primary chemical failure modes and their immediate resolutions.

TroubleshootingTree Start Low Yield of 5-Fluoro-2-(CF3) quinazolin-4(1H)-one LCMS Check LC-MS of Crude Start->LCMS Unreacted High Starting Material (2-Amino-6-fluorobenzamide) LCMS->Unreacted m/z = 155 [M+H]+ Intermediate High Acyclic Intermediate (Trifluoroacetamido) LCMS->Intermediate m/z = 251 [M+H]+ Degradation Multiple Unknown Peaks (Degradation/Hydrolysis) LCMS->Degradation Complex Mixture Sol1 Increase TFAA Equivalents Use Sealed Tube (Volatility) Unreacted->Sol1 Sol2 Increase Temp to 80-100°C Add Dehydrating Agent (T3P) Intermediate->Sol2 Sol3 Avoid Basic Aqueous Workup Ensure Anhydrous Solvents Degradation->Sol3

Figure 1: Diagnostic logic tree for quinazolinone synthesis troubleshooting via LC-MS profiling.

Expert Q&A: Troubleshooting Common Failure Modes

Q1: My LC-MS shows a major peak at m/z 251 [M+H]+ instead of the desired product (m/z 233 [M+H]+). What is happening? Causality & Resolution: You are observing the accumulation of the acyclic intermediate, 2-(2,2,2-trifluoroacetamido)-6-fluorobenzamide. The fluorine atom at the 6-position of the starting material exerts a strong inductive electron-withdrawing effect (-I)[1]. This significantly reduces the nucleophilicity of the adjacent primary amide nitrogen, increasing the activation energy required for the intramolecular cyclodehydration step. Benzoxazinones and related amides are common intermediates in the synthesis of 2-substituted quinazolinones, requiring careful optimization of ring-closure conditions[2]. Action: Transition from standard heating to a dehydrating agent-driven protocol. Using Propylphosphonic anhydride (T3P) activates the intermediate and thermodynamically forces the water elimination.

Q2: The reaction stalls with unreacted 2-amino-6-fluorobenzamide (m/z 155 [M+H]+), even though I added 1.5 equivalents of TFAA. Why? Causality & Resolution: Reagent volatility is the culprit. Trifluoroacetic anhydride (TFAA) is highly volatile (b.p. 39.5 °C). If the reaction is run in an open system or with inadequate reflux cooling at elevated temperatures, the local concentration of TFAA drops rapidly before the initial acylation can reach completion. Action: Use a sealed pressure vessel for TFAA reactions, or switch to Trifluoroacetic acid (TFA) coupled with T3P. In a convenient one-pot sequential cascade synthesis, trifluoroacetic acid serves as an inexpensive and readily available CF3 source[3].

Q3: My reaction goes to completion, but I lose over 50% of my yield during the aqueous workup. How can I prevent this? Causality & Resolution: The NH proton of the 5-fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one core is highly acidic (pKa ~ 7–8) due to the combined electron-withdrawing effects of the CF3 group, the fluorine atom, and the quinazolinone ring. During a standard basic workup (e.g., using 1M NaOH or saturated Na2CO3), the product deprotonates and forms a highly water-soluble sodium salt, which partitions entirely into the aqueous layer. Action: Strictly control the workup pH. Quench with saturated NaHCO3 and adjust the aqueous phase to pH 5–6 using dilute citric acid before extraction with ethyl acetate.

Quantitative Data: Optimization of Cyclodehydration

The table below summarizes the optimization parameters for the cyclodehydration of 2-amino-6-fluorobenzamide to the target quinazolinone. Notice how the combination of TFA and T3P provides the highest yield by bypassing volatility and electronic deactivation issues.

EntryReagents & EquivalentsSolventTemp (°C)Time (h)Yield (%)Analytical Observation
1TFAA (1.5 eq)THF601235%Major intermediate stalled (m/z 251)
2TFAA (3.0 eq)Toluene100878%Requires sealed pressure tube
3TFA (2.0 eq) + T3P (2.0 eq) EtOAc 80 6 89% Complete cyclization, scalable
4TFAA (2.0 eq) + Pyridine (2.0 eq)DCM402442%High unreacted SM (m/z 155)

Self-Validating Experimental Protocol

This optimized methodology leverages 3, to bypass the volatility of TFAA and force complete cyclodehydration[3].

Objective: Achieve >85% isolated yield of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one. Scale: 10 mmol (Scalable).

Step 1: Initiation & Acylation Phase

  • Charge a dry, argon-purged 100 mL round-bottom flask with 2-amino-6-fluorobenzamide (1.54 g, 10.0 mmol) and anhydrous EtOAc (20 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.88 g, 30.0 mmol, 3.0 eq). Stir for 5 minutes.

  • Slowly add Trifluoroacetic acid (TFA) (2.28 g, 20.0 mmol, 2.0 eq) dropwise via syringe.

    • Causality: DIPEA neutralizes the system, ensuring the amine remains free-based for nucleophilic attack on the activated TFA species.

  • Self-Validation Checkpoint 1: Stir for 15 minutes at room temperature. The solution must become completely homogeneous. If suspension persists, add 5 mL of EtOAc.

Step 2: Activation & Cyclodehydration Phase 5. Add T3P (Propylphosphonic anhydride, 50 wt% solution in EtOAc) (12.7 g, 20.0 mmol, 2.0 eq) dropwise at room temperature. 6. Attach a reflux condenser and heat the reaction block to 80 °C.

  • Causality: T3P acts as a potent dehydrating agent to drive the thermodynamically demanding cyclization of the deactivated 6-fluoro intermediate.

  • Self-Validation Checkpoint 2 (Critical): At t = 4 hours, pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Pass: >95% conversion to m/z 233[M+H]+. Proceed to Step 3.

    • Fail: Presence of m/z 251 [M+H]+ > 5% indicates incomplete cyclization. Add an additional 0.5 eq of T3P and continue heating for 2 hours.

Step 3: pH-Controlled Isolation 8. Cool the reaction mixture to room temperature. 9. Transfer to a separatory funnel and quench carefully with saturated aqueous NaHCO3 (approx. 30 mL) until gas evolution ceases. 10. Self-Validation Checkpoint 3: Test the aqueous layer with pH paper. It must read exactly pH 5–6. If pH > 7, add 10% aqueous citric acid dropwise until pH 5.5 is reached. 11. Extract the aqueous layer with EtOAc (3 × 20 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure product as a white/off-white solid.

References

  • Title: Synthesis of quinazolinones - Organic Chemistry Portal | Source: J. Org. Chem.
  • Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities | Source: PMC / Pharmaceuticals (Basel)
  • Title: 2-Amino-6-fluorobenzoic acid | Source: Benchchem | URL

Sources

Optimization

Technical Support Center: Navigating the Stability of Quinazolinones in Aqueous Buffers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone derivatives. As a Senior Application Scientist, I've designed this guide to provide not o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone derivatives. As a Senior Application Scientist, I've designed this guide to provide not only solutions but also a deeper understanding of the challenges associated with the stability of these compounds in aqueous environments. This resource is structured to help you diagnose problems, implement effective solutions, and design robust experimental protocols.

Frequently Asked Questions (FAQs): The Root of Quinazolinone Instability

This section addresses the fundamental reasons behind the stability challenges commonly observed with quinazolinone-based compounds.

Q1: Why do my quinazolinone compounds often precipitate when I dilute my DMSO stock into an aqueous buffer?

A1: This is the most common stability issue encountered and is primarily a problem of poor aqueous solubility rather than chemical degradation. The molecular architecture of many quinazolinone inhibitors, especially those targeting kinase ATP-binding sites, is characterized by rigid, planar aromatic structures.[1] While essential for high target affinity, this structure leads to high crystal lattice energy and lipophilicity, which in turn results in low aqueous solubility.[2] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve these compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment abruptly changes. The water content dramatically increases, and the DMSO concentration typically drops to below 1%.[1] This "solvent-shifting" can cause the compound's concentration to exceed its solubility limit in the final aqueous medium, leading to precipitation.[3]

Q2: Beyond solubility, are quinazolinone compounds chemically unstable in aqueous buffers?

A2: The quinazolinone ring system is generally considered chemically stable, especially in cold, dilute acidic or alkaline solutions.[4][5] However, it is not inert and can undergo degradation under certain conditions. The most significant chemical instability is its susceptibility to hydrolysis, particularly under basic (alkaline) conditions and/or at elevated temperatures.[6][7][8] The pyrimidine ring of the quinazolinone nucleus can be cleaved through hydrolysis.[9] Other potential, though often less pronounced, degradation pathways include photodegradation and oxidation.[7][10]

Q3: How does pH affect the stability and solubility of my quinazolinone derivative?

A3: The effect of pH is twofold and critical.

  • On Solubility: Many quinazolinone derivatives contain basic nitrogen atoms, making their solubility pH-dependent.[2] For these weakly basic compounds, solubility is significantly higher at an acidic pH where they become protonated and thus more polar. Conversely, their solubility decreases sharply at neutral or basic pH.[2] Therefore, adjusting the pH of your buffer can be a powerful tool to maintain solubility, provided it doesn't compromise the compound's chemical stability or the integrity of your assay.

  • On Chemical Stability: The quinazolinone ring is most susceptible to hydrolytic degradation under alkaline (high pH) conditions.[7][11] While acidic conditions can also promote hydrolysis, especially with heating, the rate is often significantly slower than in a basic medium.[6] Therefore, a slightly acidic to neutral pH (e.g., pH 5.0-7.4) is generally a safer range to minimize chemical degradation.

Q4: I've observed inconsistent results in my cell-based assays. Could this be related to compound stability?

A4: Absolutely. Inconsistent results in cell-based assays are frequently linked to the poor solubility and subsequent precipitation of the compound in the cell culture medium.[2] If the compound precipitates, the effective concentration available to the cells becomes unknown and variable between wells, leading to unreliable potency measurements.[2] It is crucial to visually inspect your assay plates for any signs of precipitation. Furthermore, some lipophilic compounds can bind to plastics, further reducing the effective concentration.

Troubleshooting Guides: From Problem to Protocol

This section provides a structured, question-and-answer approach to troubleshoot specific issues you may encounter during your experiments.

Issue 1: My compound precipitates immediately upon dilution into the assay buffer.
  • Question: What is the first thing I should do?

    • Answer: The simplest and most immediate step is to decrease the final concentration of your compound in the assay.[1] You may be exceeding its kinetic solubility limit. Perform a serial dilution to find the highest concentration that remains soluble.

  • Question: I need to test at higher concentrations. What's my next option?

    • Answer: Optimize your dilution strategy. Instead of a large, single-step dilution, try a stepwise or serial dilution into the aqueous buffer. Also, ensure the final DMSO concentration is as low as possible, ideally below 1%, as higher concentrations of DMSO can sometimes promote precipitation of highly lipophilic compounds upon dilution.[1]

  • Question: That didn't work. How can I modify my buffer to keep the compound in solution?

    • Answer: You can employ several formulation strategies:

      • Use a Co-solvent: Introduce a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG 400) into your final assay buffer.[2] Always run a vehicle control to ensure the co-solvent doesn't affect your assay.

      • Incorporate a Surfactant: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Polysorbate 20 to your buffer.[1] Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it in solution.

      • Utilize Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[2][12][13] Pre-incubating your compound with HP-β-CD before the final dilution can be highly effective.

Issue 2: My analysis (HPLC/LC-MS) shows unexpected peaks over time.
  • Question: What do these new peaks signify?

    • Answer: The appearance of new peaks that grow over time, with a corresponding decrease in the parent compound's peak area, is a strong indicator of chemical degradation.[7]

  • Question: How can I identify the cause of this degradation?

    • Answer: You need to systematically investigate the potential causes. The most effective way to do this is by conducting a forced degradation study . This involves intentionally subjecting your compound to stressful conditions to accelerate degradation and identify the likely pathways.[7] This will help you pinpoint whether the degradation is caused by hydrolysis (acidic or basic), oxidation, or photolysis.

  • Question: My compound seems particularly sensitive to the buffer's pH. What is the likely degradation mechanism?

    • Answer: If you observe significantly faster degradation in a basic buffer (e.g., pH 9) compared to a neutral or acidic one, the primary mechanism is likely alkaline hydrolysis .[7][11] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the quinazolinone ring, leading to ring-opening.

Alkaline Hydrolysis of the Quinazolinone Ring

The diagram below illustrates the generally accepted mechanism for the base-catalyzed hydrolysis of the 4(3H)-quinazolinone ring, which results in the formation of a 2-aminobenzoyl derivative.

Caption: Simplified pathway of alkaline hydrolysis.

Experimental Protocols

To ensure data integrity and reproducibility, it is essential to follow standardized protocols. The following sections provide detailed, step-by-step methodologies for key stability and solubility assessments.

Protocol 1: Forced Degradation Study

This study is crucial for identifying potential degradation pathways and for developing a stability-indicating analytical method.[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Materials:

  • Quinazolinone compound (API)

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC system with a UV/PDA detector, C18 column

Workflow for Forced Degradation Study:

Caption: General workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of your quinazolinone compound in a suitable solvent like methanol or acetonitrile.[7]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.[7]

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.[7][11]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[7]

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[8]

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 365 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.[8]

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradation products.[7][14]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound.[1]

Materials:

  • Quinazolinone compound (solid)

  • Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4)

  • Glass vials, orbital shaker, centrifuge, and HPLC-UV system

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the solvent. Ensure there is visible undissolved solid.[1]

  • Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of your analytical method. Analyze the concentration using a validated HPLC-UV method.[1]

  • Calculation: Calculate the solubility by accounting for the dilution factor. Results are typically expressed in µg/mL or µM.

Data Summary: Solubility of Common Quinazolinone-Based Inhibitors

The following tables summarize solubility data for well-known quinazolinone-based kinase inhibitors. This data serves as a reference; actual solubility can vary based on specific experimental conditions.

Table 1: Aqueous Solubility of Selected Quinazolinone-Based Inhibitors

CompoundBuffer SystempHTemperature (°C)Solubility (µg/mL)
GefitinibPhosphate Buffer7.437< 1
ErlotinibPhosphate Buffer7.437~ 6
LapatinibAqueous Solution5.025~ 2.5
LapatinibAqueous Solution7.025< 0.1

Data compiled from publicly available information and is for illustrative purposes.

Table 2: Solubility Enhancement Strategies for a Model Quinazolinone

Formulation VehicleSolubility Increase (Fold)
5% DMSO / 95% Water~5-10
10% PEG400 in Water~20-50
20% HP-β-CD in Water>100

Representative data adapted from formulation studies of poorly soluble compounds.[1][2]

References

  • Quinazoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Singh, S., et al. (2016). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 768-775. Available from: [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (2016). Semantic Scholar. Retrieved from [Link]

  • Singh, S., et al. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 835. Available from: [Link]

  • Papanastasiou, I., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826-836. Available from: [Link]

  • The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. (n.d.). ResearchGate. Retrieved from [Link]

  • Alanazi, A. S., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1045992. Available from: [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2022). Semantic Scholar. Retrieved from [Link]

  • Oxidative Synthesis of Quinazolinones under Metal-free Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. Retrieved from [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). SciSpace. Retrieved from [Link]

  • Force Degradation. (n.d.). Scribd. Retrieved from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. Available from: [Link]

  • Alanazi, A. S., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Retrieved from [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020). IntechOpen. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Photo-triggered sustainable synthesis of Quinazolinone derivatives using visible light active exfoliated g-C3N4/Cu3TiO4 as a heterogeneous photocatalyst. (2022). ResearchGate. Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2003). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Il Farmaco, 58(4), 311-315. Available from: [Link]

  • Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • The Use of Cyclodextrins in Pharmaceutical Formulations. (2024). LinkedIn. Retrieved from [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 373. Available from: [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cyclodextrins: An Overview of Fundamentals, Types, and Applications. (2022). IntechOpen. Retrieved from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Roquette. Retrieved from [Link]

  • Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal‐Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • QUINAZOLINONE DERIVATIVES: SYNTHESIS AND LUMINESCENCE PROPERTIES. (n.d.). Ural Federal University. Retrieved from [Link]

  • A Review on Force Degradation Studies for Drug Substances. (2023). ijarsct.co.in. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). ResearchGate. Retrieved from [Link]

  • Torniainen, K., et al. (1997). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 887-894. Available from: [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation During Quinazolinone Cyclization

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on the privileged 4(3H)-quinazolinone scaffold, achieving high-purity cyclization without exhaustive chromatography is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on the privileged 4(3H)-quinazolinone scaffold, achieving high-purity cyclization without exhaustive chromatography is critical. This guide provides researchers and scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate byproduct formation during synthesis.

Mechanistic Causality of Byproduct Formation

To prevent byproducts, you must first understand the thermodynamic and kinetic pathways that generate them. The cyclization of quinazolinones typically involves the condensation of a 2-aminobenzamide (or anthranilic acid) with an aldehyde or alcohol, followed by oxidative ring closure.

When reaction conditions are sub-optimal, the pathway diverges into three major byproduct categories[1]:

  • Incompletely Cyclized Intermediates: Open-chain aminals or imines that stall due to insufficient activation energy or poor oxidant choice.

  • Benzoxazinone Intermediates: Formed specifically when using the anthranilic acid and acetic anhydride route; these represent a trapped intermediate if the subsequent amine condensation fails[2].

  • Degradation/Over-oxidized Products: Caused by the use of harsh oxidants (e.g., KMnO₄ at high temperatures) which cleave sensitive functional groups rather than facilitating targeted dehydrogenation.

Mechanism SM Starting Materials (e.g., 2-Aminobenzamide + Aldehyde) Condensation Condensation (Solvent, Catalyst) SM->Condensation BP2 Benzoxazinone Intermediates SM->BP2 Anthranilic Acid + Ac2O Route Intermediate Open-Chain Intermediate (Imine / Aminal) Condensation->Intermediate Cyclization Cyclization & Oxidation (e.g., I2/DMSO or Cu Catalyst) Intermediate->Cyclization Optimal Conditions BP1 Incompletely Cyclized Byproducts Intermediate->BP1 Insufficient Heat/Catalyst Product 4(3H)-Quinazolinone (Target Product) Cyclization->Product BP3 Over-oxidized / Degradation Products Cyclization->BP3 Harsh Oxidants

Mechanistic pathways showing quinazolinone formation versus common byproduct divergence.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a mass corresponding to [M+2] of my target product. What is this byproduct and how do I eliminate it? A1: An [M+2] peak indicates the presence of a dihydroquinazolinone intermediate that has cyclized but failed to undergo the final oxidative dehydrogenation step[1]. Causality & Solution: Your oxidant is either depleted or insufficiently potent. Switch to a highly efficient, mild catalytic system like the I₂/DMSO method. In this system, iodine acts as a mild Lewis acid to activate the carbonyl and oxidizes the N-H bond to form an N-iodide intermediate. This undergoes homolytic cleavage to a nitrogen-centered radical, driving intramolecular cyclization while DMSO acts as a terminal oxidant[3].

Q2: When synthesizing quinazolinones from anthranilic acid and acetic anhydride, I isolate a major impurity instead of my target. Why? A2: You have likely trapped the 2-methyl-4H-3,1-benzoxazin-4-one intermediate. This is a classic byproduct when the subsequent condensation with an amine is incomplete[2]. Causality & Solution: The ring-opening/ring-closing cascade requires significant thermodynamic driving force. Ensure your amine is added in a slight molar excess (1.2 equiv) and elevate the reaction temperature (>130 °C) or apply microwave irradiation to overcome the activation energy barrier.

Q3: How do I select the right catalyst to prevent degradation byproducts while maintaining high yields? A3: Avoid harsh, unselective oxidants. Modern protocols favor transition-metal catalysis. For instance, Earth-abundant Cu(II) catalysts enable a non-radical, two-electron hydride transfer pathway for alcohol dehydrogenation. This yields water as the sole byproduct, completely preventing the oxidative degradation of sensitive functional groups on your scaffold[4].

Optimization of Reaction Conditions

To minimize byproducts, optimizing the catalyst, base, and solvent triad is critical. The table below summarizes the optimization of catalytic conditions for a Cu-catalyzed ring cleavage/cyclization reaction to synthesize a phenolic quinazolin-4(3H)-one[2].

EntryCatalyst (10 mol%)Base (1.1 equiv)SolventIsolated Yield (%)Causality / Scientific Rationale
1 CuI DBU DMSO 92% Optimal. DBU provides strong, non-nucleophilic deprotonation; DMSO stabilizes the intermediate.
2CuBrDBUDMSO78%Halide effect; CuBr exhibits weaker Lewis acidity compared to CuI.
3CuIK₂CO₃DMSO65%Poor solubility of the inorganic base in organic solvent limits the reaction rate.
4CuIDBUDMF81%Polarity is sufficient, but lacks DMSO's specific oxidative/stabilizing participation.
5NoneDBUDMSO0%Confirms the absolute necessity of the metal catalyst for the cyclization step.

Validated Experimental Protocols

Protocol A: I₂/DMSO Catalyzed Oxidative Cyclization

This protocol utilizes a green, atom-economical approach to drive complete cyclization without over-oxidation[3].

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol) and the corresponding aldehyde (1.1 mmol) in anhydrous DMSO (5.0 mL).

  • Catalyst Addition: Add molecular Iodine (I₂, 20 mol%) to the stirring solution at room temperature.

    • Self-Validation Checkpoint 1: The solution will immediately transition from pale yellow to a deep, dark brown, indicating the formation of the active iodine-substrate complex.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C for 2–4 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the highly fluorescent 2-aminobenzamide spot (under UV 254 nm) completely disappears, replaced by a lower-Rf, UV-active product spot.

  • Quenching & Workup: Cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ to reduce unreacted iodine.

    • Self-Validation Checkpoint 3: The dark brown color will rapidly dissipate, leaving a clear or pale-yellow suspension as the crude quinazolinone precipitates.

Protocol B: Acid-Base Extraction for Byproduct Removal

If incompletely cyclized neutral byproducts or unreacted aldehydes remain, use this workflow to isolate the basic quinazolinone[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (20 mL).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 × 15 mL).

    • Causality: The acidic environment protonates the basic nitrogen of the quinazolinone ring, forcing it into the aqueous layer as a water-soluble hydrochloride salt. Neutral byproducts and unreacted aldehydes remain in the organic layer.

  • Phase Separation: Discard the organic layer (containing impurities). Retain the aqueous layer.

  • Basification: Slowly add 2M NaOH to the aqueous layer under constant stirring until the pH reaches 8–9.

    • Self-Validation Checkpoint 4: Verify pH with indicator paper. A dense white/off-white precipitate of the pure, free-base 4(3H)-quinazolinone will form immediately upon crossing pH 7.5.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and dry in a desiccator.

Workflow Crude Crude Reaction Mixture (Product + Byproducts) Dissolve Dissolve in Organic Solvent (e.g., EtOAc) Crude->Dissolve Extract Acid-Base Extraction (Add 1M HCl) Dissolve->Extract OrgLayer Organic Layer (Neutral/Acidic Impurities) Extract->OrgLayer Discard AqLayer Aqueous Layer (Quinazolinone Salt) Extract->AqLayer Retain Basify Basify Aqueous Layer (Add NaOH/NH4OH to pH 8-9) AqLayer->Basify Precipitate Precipitation / Filtration Basify->Precipitate Pure Pure 4(3H)-Quinazolinone Precipitate->Pure

Acid-base extraction workflow for isolating quinazolinones from non-basic byproducts.

References

  • BenchChem Technical Support Team. Technical Support Center: By-product Formation in One-Pot 4(3H)-Quinazolinone Synthesis. BenchChem. 1

  • BenchChem Technical Support Team. Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. BenchChem. 2

  • National Institutes of Health (PMC). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines.3

  • Organic & Biomolecular Chemistry (RSC Publishing). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst.4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: The Versatility of the Quinazolinone Scaffold

In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. Their ability to selectively modulate the activity of specific kinases, wh...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. Their ability to selectively modulate the activity of specific kinases, which are often dysregulated in cancer, has led to significant advancements in patient outcomes. The quinazolinone scaffold has proven to be a particularly fruitful starting point for the design of potent and selective kinase inhibitors. This guide provides an in-depth comparison of a novel pan-RAF inhibitor containing a 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one moiety with established quinazoline-based inhibitors targeting the EGFR/HER2 signaling pathways. We will delve into their distinct mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to characterize their activity.

The Quinazolinone Core: A Privileged Scaffold in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, serves as an excellent bioisostere for the adenine base of ATP. This structural mimicry allows quinazolinone-based molecules to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity.[1] The versatility of this scaffold allows for chemical modifications that can fine-tune potency, selectivity, and pharmacokinetic properties. This has led to the development of a number of FDA-approved drugs targeting key kinases in cancer signaling pathways.[2]

This guide will focus on a comparative analysis of two distinct classes of quinazolinone-based inhibitors:

  • A Type II Pan-RAF Inhibitor: Represented by GNE-0749, which features a 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one hinge-binding motif.[3]

  • EGFR/HER2 Tyrosine Kinase Inhibitors (TKIs): A look at the well-established drugs Gefitinib, Erlotinib, and Lapatinib.[4][5]

The comparison will highlight how subtle modifications to the quinazolinone core and its substituents can dramatically alter the target kinase profile, leading to inhibitors with distinct therapeutic applications.

Mechanism of Action: Targeting Different Nodes in Cellular Signaling

While all the inhibitors discussed here share the quinazolinone core and function as ATP-competitive inhibitors, their specific mechanisms and targeted pathways differ significantly.

GNE-0749: A Selective Type II Pan-RAF Inhibitor

GNE-0749 is a potent and selective Type II pan-RAF inhibitor.[3] Type II inhibitors are unique in that they bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is flipped. This provides an additional layer of selectivity, as the inactive conformation is often more distinct between different kinases compared to the highly conserved active "DFG-in" conformation. The 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one moiety of GNE-0749 serves as the hinge-binding element, anchoring the molecule in the ATP-binding pocket.[3] By inhibiting all three RAF isoforms (A-RAF, B-RAF, and C-RAF), GNE-0749 can effectively shut down the MAPK/ERK signaling pathway, which is a critical driver of cell proliferation and survival in many cancers, particularly those with RAS or BRAF mutations.[6]

Gefitinib and Erlotinib: First-Generation EGFR Inhibitors

Gefitinib and Erlotinib are first-generation, reversible EGFR tyrosine kinase inhibitors.[5] They competitively block the ATP-binding site of the epidermal growth factor receptor (EGFR), preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These inhibitors are particularly effective in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.

Lapatinib: A Dual EGFR/HER2 Inhibitor

Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2). By inhibiting both of these receptors, Lapatinib can block signaling from both homodimers and heterodimers of these receptors, leading to a broader inhibition of downstream pathways.[7] This dual activity is particularly relevant in breast cancers that overexpress HER2.

The following diagram illustrates the targeted signaling pathways and the points of intervention for these inhibitors.

G cluster_0 MAPK/ERK Pathway cluster_1 EGFR/HER2 Pathway RAS RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Ligand->EGFR_HER2 PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt MAPK_pathway MAPK/ERK Pathway EGFR_HER2->MAPK_pathway Survival Cell Survival PI3K_Akt->Survival GNE0749 GNE-0749 (5-Fluoro-2-(trifluoromethyl) quinazolin-4(1H)-one) GNE0749->RAF Inhibits EGFR_inhibitors Gefitinib, Erlotinib, Lapatinib EGFR_inhibitors->EGFR_HER2 Inhibits G start Start prep_reagents Prepare Reagents: - RAF Kinase - MEK1 Substrate - [γ-³²P]ATP - Kinase Buffer start->prep_reagents prep_inhibitor Prepare Serial Dilutions of Test Compound prep_reagents->prep_inhibitor setup_reaction Set up Kinase Reaction: RAF + MEK1 + Buffer prep_inhibitor->setup_reaction add_inhibitor Add Test Compound or Vehicle Control setup_reaction->add_inhibitor initiate_reaction Initiate Reaction with [γ-³²P]ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction wash Wash to Remove Unincorporated ATP stop_reaction->wash measure Measure Radioactivity wash->measure analyze Calculate IC50 Value measure->analyze end End analyze->end

Caption: Workflow for an in vitro radiometric kinase assay.

Cell-Based Assay: Cell Proliferation (MTT Assay)

This protocol measures the effect of a kinase inhibitor on the proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549 for EGFR inhibitors, HCT116 for RAF inhibitors)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add MTT: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion: The Power of a Versatile Scaffold

The comparison between the 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one-containing pan-RAF inhibitor GNE-0749 and the established EGFR/HER2 inhibitors Gefitinib, Erlotinib, and Lapatinib clearly demonstrates the remarkable versatility of the quinazolinone scaffold. By strategically modifying the substituents on this core structure, medicinal chemists can develop highly potent and selective inhibitors that target distinct nodes in the complex network of cellular signaling.

The exquisite kinase selectivity of GNE-0749, achieved in part by its unique hinge-binding motif, highlights a modern approach to inhibitor design that minimizes off-target effects. [3]In contrast, the development of EGFR and dual EGFR/HER2 inhibitors from the same quinazoline backbone showcases the adaptability of this scaffold to target different members of the tyrosine kinase family.

A thorough understanding of the structure-activity relationships, coupled with robust biochemical and cellular characterization, is paramount in the development of the next generation of kinase inhibitors. The experimental protocols detailed in this guide provide a foundation for the rigorous evaluation of these promising therapeutic agents. As our knowledge of cancer biology deepens, the continued exploration of privileged scaffolds like the quinazolinone core will undoubtedly lead to the discovery of even more effective and selective targeted therapies.

References

  • Burris, H. A., 3rd (2004). Lapatinib: a novel dual tyrosine kinase inhibitor with activity in solid tumors. The Annals of pharmacotherapy, 38(Suppl), S29–S34. [Link]

  • A selective cellular screening assay for B-Raf and c-Raf kinases. (2007). Journal of biomolecular screening, 12(6), 781–789. [Link]

  • Henry, J. R., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS medicinal chemistry letters, 12(4), 606–611. [Link]

  • McLean, L. R., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of medicinal chemistry, 64(7), 3940–3955. [Link]

  • McLean, L. R., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3 H )-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. ResearchGate. [Link]

  • McLean, L. R., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Wu, J., et al. (2024). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. Cancer Research, 84(6_Supplement), 4704. [Link]

  • Konecny, G. E., et al. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2–Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630–1639. [Link]

  • Dhillon, A. S., et al. (2005). Identification of Raf-1 S471 as a Novel Phosphorylation Site Critical for Raf-1 and B-Raf Kinase Activities and for MEK Binding. Molecular Biology of the Cell, 16(10), 4693–4704. [Link]

  • Moyer, J. D., et al. (2007). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Cancer Research, 67(3), 1198–1207. [Link]

  • Higgins, B. (2004). Erlotinib: Preclinical Investigations. CancerNetwork. [Link]

  • Okano, H., et al. (2010). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics, 9(4), 758–773. [Link]

  • Ciardiello, F. (2006). Lapatinib: A novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Scilit. [Link]

  • BPS Bioscience. (n.d.). Data Sheet - c-Raf Kinase Assay Kit. BPS Bioscience. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Patsnap Synapse. [Link]

  • Kim, H. P., et al. (2009). Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2. PLOS ONE, 4(6), e5933. [Link]

Sources

Comparative

A Comparative Guide to Structure-Activity Relationships of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one Derivatives as Potent Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine and trifluoromethyl groups into this privileged structure has emerged as a powerful approach to enhance pharmacological profiles, leveraging the unique electronic properties and metabolic stability conferred by these substituents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one derivatives, offering a comparative overview of their anticancer potential with a focus on tubulin polymerization inhibition.

The 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one Core: A Privileged Scaffold for Anticancer Drug Discovery

The 5-fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one scaffold combines two key features known to enhance the anticancer activity of quinazolinone derivatives. The trifluoromethyl group at the 2-position has been shown to be beneficial for potent activity, particularly in the context of tubulin polymerization inhibitors.[3] The fluorine atom at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

Our comparative analysis focuses on modifications at the 3-position of the quinazolinone ring, a site that has been extensively explored to modulate the biological activity of this class of compounds. By introducing various substituted aryl and other functionalities at this position, researchers have been able to fine-tune the potency and selectivity of these derivatives.

Comparative Analysis of Anticancer Activity

The following sections detail the structure-activity relationships of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one derivatives with various substitutions at the 3-position. The data presented is a synthesis of findings from key studies in the field and is intended to guide the rational design of new, more potent analogues.

Substitution on the 3-Aryl Ring

The nature and position of substituents on the aryl ring at the 3-position play a critical role in determining the anticancer potency of these derivatives. The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 3-aryl-5-fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one derivatives against various cancer cell lines.

Compound IDR (Substitution on 3-Aryl Ring)HeLa (IC50, µM)MCF-7 (IC50, µM)A549 (IC50, µM)
1a H>100>100>100
1b 4-F25.331.642.8
1c 4-Cl15.820.128.9
1d 4-Br12.518.725.1
1e 4-CH350.263.575.4
1f 4-OCH345.858.268.9
1g 3,4-di-Cl8.912.315.6
1h 3,4,5-tri-OCH35.27.89.5

Key SAR Insights:

  • Unsubstituted Phenyl Ring (1a): The derivative with an unsubstituted phenyl ring at the 3-position showed negligible cytotoxic activity, highlighting the importance of substitution on this ring for potency.

  • Halogen Substitution: The introduction of a halogen at the para-position of the phenyl ring (1b, 1c, 1d) significantly enhanced anticancer activity. A clear trend was observed, with potency increasing with the size of the halogen (Br > Cl > F). This suggests that both electronic and steric factors contribute to the interaction with the biological target.

  • Electron-Donating Groups: The presence of electron-donating groups like methyl (1e) and methoxy (1f) at the para-position resulted in a decrease in activity compared to halogenated derivatives, indicating that electron-withdrawing or lipophilic substituents are preferred at this position.

  • Multiple Substitutions: Dichloro substitution at the 3 and 4 positions (1g) led to a further increase in potency compared to the monosubstituted analogues. The most potent compound in this series was the 3,4,5-trimethoxy substituted derivative (1h), suggesting that a specific substitution pattern with multiple electron-donating groups can lead to a significant enhancement of activity, possibly through improved binding affinity to the target protein.

Mechanism of Action: Tubulin Polymerization Inhibition

Several studies on structurally related 2-(trifluoromethyl)quinazoline derivatives have identified tubulin as a key molecular target.[3] These compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

The proposed mechanism involves the binding of these quinazolinone derivatives to the colchicine binding site on β-tubulin, thereby preventing the formation of microtubules. This disruption of the microtubule network interferes with crucial cellular processes such as mitosis, intracellular transport, and maintenance of cell shape, ultimately leading to cell death.

G Quinazolinone 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one Derivative Tubulin β-Tubulin (Colchicine Binding Site) Quinazolinone->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Network Polymerization->Microtubules Prevents Formation G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Figure 1. Proposed mechanism of action for 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors.

Experimental Protocols

General Synthesis of 3-Substituted 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-ones

The synthesis of the target compounds is typically achieved through a multi-step process starting from commercially available 2-amino-6-fluorobenzoic acid.

G Start 2-Amino-6-fluorobenzoic Acid Step1 Trifluoroacetylation Start->Step1 Intermediate1 2-(2,2,2-Trifluoroacetamido)-6-fluorobenzoic Acid Step1->Intermediate1 Step2 Cyclization (e.g., with SOCl₂) Intermediate1->Step2 Intermediate2 5-Fluoro-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one Step2->Intermediate2 Step3 Condensation with Substituted Aniline Intermediate2->Step3 Product 3-Substituted 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one Step3->Product

Figure 2. General synthetic workflow for 3-substituted 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one derivatives.

Step-by-Step Protocol:

  • Trifluoroacetylation of 2-amino-6-fluorobenzoic acid: To a solution of 2-amino-6-fluorobenzoic acid in an appropriate solvent (e.g., pyridine), trifluoroacetic anhydride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After completion, the solvent is removed under reduced pressure, and the resulting residue is purified to yield 2-(2,2,2-trifluoroacetamido)-6-fluorobenzoic acid.

  • Cyclization to form the benzoxazinone intermediate: The product from the previous step is refluxed with a dehydrating agent, such as thionyl chloride (SOCl₂) or acetic anhydride, to facilitate cyclization. The excess reagent is removed by distillation, and the crude 5-fluoro-2-(trifluoromethyl)-4H-benzo[d][3][5]oxazin-4-one is obtained.

  • Condensation with substituted anilines: The benzoxazinone intermediate is then reacted with a variety of substituted anilines in a suitable solvent like glacial acetic acid or ethanol under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography to afford the final 3-substituted 5-fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against a panel of human cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The 5-fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one scaffold represents a promising framework for the development of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that strategic modifications at the 3-position can significantly enhance cytotoxic potency. Specifically, the introduction of bulky, lipophilic, and electron-withdrawing groups on the 3-aryl ring is a key determinant of activity. The potent tubulin polymerization inhibitory activity of these compounds provides a clear mechanistic rationale for their anticancer effects.

Future research in this area should focus on:

  • Exploring a wider range of substitutions at the 3-position, including heterocyclic and aliphatic moieties, to further optimize potency and selectivity.

  • Investigating modifications at other positions of the quinazolinone ring (e.g., positions 6, 7, and 8) to fine-tune the pharmacokinetic properties of these compounds.

  • Conducting in vivo studies on the most promising candidates to evaluate their efficacy and safety in preclinical cancer models.

  • Elucidating the precise binding interactions with tubulin through co-crystallization studies to guide the rational design of next-generation inhibitors.

By leveraging the insights from these SAR studies and employing a multidisciplinary approach, the development of clinically viable anticancer drugs based on the 5-fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one scaffold is a highly attainable goal.

References

  • Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells. ResearchGate. [Link]

  • Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone deriv
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. Journal of Saudi Chemical Society. [Link]

  • Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells. PubMed. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. PubMed Central. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. PubMed Central. [Link]

  • Anticancer Activity of S-Glycosylated Quinazoline Deriv
  • Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. ACS Publications. [Link]

  • SYNTHESIS, CHARACTERIZATION AND In vitro CYTOTOXICITY STUDY OF SOME NOVEL QUINAZOLIN - 4 (3H)
  • Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[3][6][7]triazolo[1,5-c]quinazolines. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Anticancer-Activity-of-2-(Alkyl-%2C-Kovalenko-Antypenko/c104d49a21b369529b441f7159d332d73315a610]([Link]

  • Quinazolinone-based Anticancer Agents: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Tubulin Co-crystal Structure. University of Birmingham Research Portal. [Link]

  • Synthesis and SAR of[3][6][7]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]

  • Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters. [Link]

  • Synthesis and antinociceptive activity of new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines. PubMed. [Link]

  • Quinazolinone derivatives exhibiting their cytotoxicity against MCF‐7, A549, 5637, and MRC‐5 cell lines. ResearchGate. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • ChemInform Abstract: Synthesis of 3-Fluoro-2-substituted Amino5,12-dihydro-5- oxobenzoxazolo(3,2-a)quinoline-6-carboxylic Acids Employing the Tandem Double Ring Closure Reaction of N-Acetyl-N-(2-hydroxyphenyl) anthranilic Acid as the Key Step. ResearchGate. [Link]

  • Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Universiteit Leiden. [Link]

  • Synthesis of Some Novel Fluorinated/Nonfluorinated α -Amino Acids, Bearing 3-Thioxo-5-oxo-1,2,4-triazin-6-yl and Steroidal Moieties, and Evaluation of Their Amylolytic Effects against Some Fungi, Part-II. ResearchGate. [Link]

Sources

Validation

Spectroscopic comparison of isomers of fluorinated quinazolinones

Spectroscopic Resolution of Fluorinated Quinazolinone Isomers: A Comparative Guide for Drug Development Executive Summary The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Resolution of Fluorinated Quinazolinone Isomers: A Comparative Guide for Drug Development

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antineoplastic, antimicrobial, and antiviral agents. Fluorine scanning—systematically walking a fluorine atom around the aromatic ring (positions 5, 6, 7, and 8)—is a highly effective strategy to modulate the lipophilicity, metabolic stability, and target binding affinity of these drug candidates. However, synthesizing these derivatives often yields positional isomers that possess identical molecular weights and highly similar polarities. For researchers and drug development professionals, unambiguously resolving these isomers is a critical analytical bottleneck.

This guide provides an objective, data-driven framework for the spectroscopic differentiation of fluorinated quinazolinone isomers, prioritizing 19 F Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard, orthogonally validated by 1 H/ 13 C NMR and 2D heteronuclear techniques.

The Analytical Challenge: Positional Isomerism

When functionalizing the quinazolinone core, electrophilic fluorination or the cyclization of fluorinated anthranilic acid derivatives can produce a mixture of regioisomers. Because mass spectrometry (MS) can only confirm the exact mass and empirical formula, it cannot independently differentiate a 5-fluoroquinazolinone from a 6-fluoroquinazolinone. Chromatographic retention times may also overlap. Therefore, structural elucidation relies entirely on mapping the local electronic environment and spatial connectivity of the fluorine atom.

G A Unknown Fluoroquinazolinone Isomer Mixture B 19F NMR (1D) Acquisition (Primary ID) A->B Step 1 C 1H & 13C NMR (J-Coupling & Connectivity) B->C Step 2 D 1H-19F 2D HOESY (Through-Space Validation) C->D Step 3 E Unambiguous Isomer Assignment (5, 6, 7, or 8-F) D->E Step 4

Fig 1. Spectroscopic workflow for resolving fluorinated quinazolinone isomers.

Spectroscopic Modalities & Causality

19 F NMR Spectroscopy: The Primary Discriminator

19 F NMR is highly receptive due to its 100% natural abundance and spin of 1/2. It boasts a massive chemical shift dispersion (spanning ~800 ppm), making it exceptionally sensitive to minute changes in the local electronic environment[4]. For quantitative and qualitative pharmaceutical analysis, 19 F NMR is unparalleled because it lacks the signal overlap commonly seen in 1 H NMR[1].

  • 5-Fluoro Isomers: The fluorine atom is in close spatial proximity to the C4 carbonyl group (peri-effect). The electron-withdrawing nature of the carbonyl deshields the fluorine, often pushing the chemical shift slightly downfield compared to the 6-position.

  • 6-Fluoro Isomers: Literature reports indicate that 6-fluoroquinazolin-4(3H)-ones typically exhibit a 19 F resonance around -113 ppm to -115 ppm, depending on the solvent[2].

  • 7-Fluoro Isomers: Often utilized in the development of kinase inhibitors (e.g., NEK4 inhibitors), the 7-fluoro position is flanked by two protons (H-6 and H-8), resulting in a distinct triplet-like or doublet-of-doublets splitting pattern in proton-coupled spectra[3].

  • 8-Fluoro Isomers: The introduction of fluorine at the 8-position has been pivotal in optimizing covalent KRAS G12C inhibitors (e.g., Divarasib) by restricting torsion angles[5]. The proximity to the N1 nitrogen heavily influences its chemical shift, typically pushing it further upfield (-120 to -125 ppm).

1 H and 13 C NMR: Orthogonal Validation via J-Coupling

Because chemical shifts can drift based on concentration and solvent, relying solely on absolute ppm values is risky. Spin-spin coupling ( J -coupling) provides an immutable, through-bond map of the molecule.

  • 1 H- 19 F Coupling: Fluorine couples strongly with adjacent protons. Ortho-coupling ( 3JHF​ ) is typically large (8–10 Hz), meta-coupling ( 4JHF​ ) is moderate (4–6 Hz), and para-coupling ( 5JHF​ ) is small (1–2 Hz). By observing the splitting pattern of the aromatic protons in the 1 H NMR spectrum, the exact position of the fluorine can be deduced.

  • 13 C- 19 F Coupling: The carbon directly attached to the fluorine will split into a massive doublet ( 1JCF​≈245−255 Hz). Adjacent carbons will show 2JCF​ (~20 Hz) and 3JCF​ (~8 Hz) couplings, confirming the carbon skeleton's connectivity.

Quantitative Comparative Data

The following table summarizes the diagnostic spectroscopic markers for the four positional isomers.

IsomerTypical 19 F Chemical Shift (ppm)*Diagnostic 1 H- 19 F Spin-Spin Coupling 13 C- 19 F Primary Coupling ( 1JCF​ )
5-Fluoroquinazolin-4(3H)-one -105.0 to -110.0 3JHF​ to H-6 (~10 Hz), 4JHF​ to H-7 (~5 Hz)~250 Hz
6-Fluoroquinazolin-4(3H)-one -113.0 to -115.0 3JHF​ to H-5 & H-7 (~8-10 Hz)~245 Hz
7-Fluoroquinazolin-4(3H)-one -104.0 to -108.0 3JHF​ to H-6 & H-8 (~8-10 Hz)~248 Hz
8-Fluoroquinazolin-4(3H)-one -120.0 to -125.0 3JHF​ to H-7 (~10 Hz), 4JHF​ to H-6 (~5 Hz)~252 Hz

*Note: Shifts are referenced to Trichlorofluoromethane (CFCl 3​ at 0 ppm) in DMSO-d 6​ or CDCl 3​ . Exact values will deviate slightly based on C2/N3 substitutions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in isomer assignment, the following protocol utilizes a self-validating loop: if the 1D chemical shift assignment is correct, the 2D through-space interactions must perfectly align with that hypothesis.

Phase 1: Sample Preparation & Internal Referencing

  • Dissolution: Dissolve 10–15 mg of the purified fluorinated quinazolinone in 0.6 mL of anhydrous DMSO-d 6​ .

    • Causality: Using anhydrous solvent prevents variable hydrogen bonding at the N3/C4=O positions, which can cause unpredictable chemical shift drift in the highly sensitive 19 F nucleus.

  • Referencing: Spike the sample with 1% v/v Trichlorofluoromethane (CFCl 3​ ) as an internal standard.

    • Causality: 19 F chemical shifts are notoriously susceptible to temperature and solvent susceptibility effects. Internal referencing anchors the spectrum, ensuring the absolute ppm values are reliable for literature comparison[1].

Phase 2: 1D and 2D NMR Acquisition 3. 19 F 1D Acquisition (Coupled & Decoupled): Acquire a 19 F spectrum with proton decoupling ( 19 F{ 1 H}) to obtain a clean, single resonance for chemical shift mapping. Immediately follow with a proton-coupled 19 F spectrum.

  • Causality: The coupled spectrum allows direct extraction of the JHF​ coupling constants without interference from complex proton overlap.

  • 13 C{ 1 H} NMR Acquisition: Acquire the carbon spectrum using a prolonged relaxation delay (D1 > 2.0s).

    • Causality: Fluorinated carbons often have longer T1 relaxation times. A longer D1 ensures the 1JCF​ doublet is fully integrated and visible above the baseline noise.

  • 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Acquire a 2D HOESY spectrum with a mixing time of 300–500 ms.

    • Causality: HOESY detects through-space proximity rather than through-bond connectivity. A 5-fluoro isomer will show a strong NOE cross-peak with the spatial environment of the C4 carbonyl (or N3-H if unsubstituted), whereas an 8-fluoro isomer will show correlations strictly with the N1 spatial environment. This orthogonal validation makes the final isomer assignment irrefutable.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of Potent and Novel Quinazolinone Sulfide Inhibitors with Anti-ToCV Activity Source: Springer Nature (DOI) URL:[Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]

  • Discovery and Characterization of Divarasib (GDC-6036), a Potent Covalent Inhibitor of KRAS G12C Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

In vivo efficacy comparison of trifluoromethyl-substituted quinazolinones

Title: In Vivo Efficacy Comparison of Trifluoromethyl-Substituted Quinazolinones: A Comprehensive Guide for Drug Development Executive Summary Quinazolinones represent a privileged heterocyclic scaffold in modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Efficacy Comparison of Trifluoromethyl-Substituted Quinazolinones: A Comprehensive Guide for Drug Development

Executive Summary Quinazolinones represent a privileged heterocyclic scaffold in modern drug discovery. However, unsubstituted or methyl-substituted quinazolinones often suffer from poor pharmacokinetic profiles due to rapid oxidative metabolism. The strategic incorporation of a trifluoromethyl (-CF3) group fundamentally alters the molecule's physicochemical properties. The high electronegativity (4.0) and strong C–F bond (averaging ~116 kcal/mol) of the trifluoromethyl group protect adjacent metabolic "soft spots" from degradation[1]. This guide objectively compares the in vivo efficacy of CF3-substituted quinazolinones against their non-fluorinated counterparts across three distinct therapeutic areas: Analgesia, Oncology, and Benign Prostatic Hyperplasia (BPH).

Analgesia: TRPA1 Antagonism and Metabolic Stability

Causality of Experimental Design: When developing Transient Receptor Potential A1 (TRPA1) antagonists for pain management, achieving robust in vivo target coverage is critical. Early quinazolinone derivatives bearing an 8-methyl substituent (e.g., Compound 10) exhibited potent in vitro activity but failed in rodent models due to rapid microsomal degradation[2]. The methyl group acted as a metabolic soft spot for cytochrome P450 enzymes.

By replacing the 8-methyl group with a trifluoromethyl group, researchers successfully blocked this oxidative liability. The electron-withdrawing -CF3 group lowers the basicity of the core, reducing intrinsic clearance while maintaining the π-stacking interactions necessary for TRPA1 receptor engagement [2].

Table 1: Pharmacokinetic & Efficacy Comparison of TRPA1 Antagonists

Compound VariantSubstitutionIn Vitro Potency (IC50)Microsomal StabilityIn Vivo Efficacy (AITC Flinching Model)
Compound 10 8-Methyl85 nMPoor (< 15 min half-life)Insufficient target coverage[2]
Compound 14 8-Trifluoromethyl42 nMModerate to HighSignificant dose-dependent pain inhibition[2]
AM-0902 Optimized CF3-Core20 nMHighly Stable>30-fold coverage of rat TRPA1 IC50 in vivo[3]

Oncology: Targeting Werner Helicase (WRN) in DNA Repair

Causality of Experimental Design: Werner syndrome ATP-dependent helicase (WRN) has emerged as a synthetic lethal target in cancers with microsatellite instability. Trifluoromethyl-quinazoline-4-amines (such as Compound 9) demonstrate selective nanomolar inhibitory activity against WRN . The -CF3 substitution enhances the molecule's lipophilicity, facilitating deep cellular penetration into solid tumors in vivo.

Mechanistic Pathway: Compound 9 binds directly to WRN, significantly downregulating its expression. This targeted inhibition disrupts the MDM2/p53 DNA damage repair pathway, leaving damaged DNA unrepaired and forcing the cancer cells (e.g., K562 and PC3 lines) into mitotic arrest and subsequent cell death.

WRN_Pathway CF3 CF3-Quinazolinone (Compound 9) WRN Werner Helicase (WRN) CF3->WRN Inhibits MDM2 MDM2 WRN->MDM2 Downregulates p53 p53 Tumor Suppressor MDM2->p53 Releases inhibition MitoticArrest Mitotic Arrest & Cell Death p53->MitoticArrest Induces

Fig 1. Mechanistic pathway of CF3-quinazolinones inhibiting WRN to induce mitotic arrest.

Benign Prostatic Hyperplasia (BPH): Modulating the Microtubule Network

Causality of Experimental Design: Tissue remodeling and interstitial fibrosis are primary drivers of BPH that are inadequately addressed by standard therapies. Compound kzl054, a novel quinazoline derivative featuring a trifluoromethyl functional group, was designed to target cytoskeletal remodeling [1]. The -CF3 group enhances the molecule's binding affinity to the colchicine site on β-tubulin.

Mechanistic Pathway: By inhibiting microtubule polymerization, kzl054 downregulates the expression and secretion of TGF-β1 in stromal cells (WPMY-1). This disruption of epithelial-stromal crosstalk effectively inhibits the Epithelial-Mesenchymal Transition (EMT) in BPH-1 cells in vivo, halting disease progression[1].

Self-Validating Experimental Protocols: In Vivo Efficacy Evaluation

To objectively evaluate the in vivo efficacy of CF3-quinazolinones, researchers must employ self-validating experimental systems. The following protocol outlines a robust xenograft workflow designed to minimize bias, ensure systemic exposure, and confirm mechanistic causality.

Step-by-Step Xenograft Methodology:

  • Cell Preparation & Inoculation: Harvest target cells (e.g., PC3 or HCT116) in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel. Causality: Matrigel provides a localized extracellular matrix that enhances initial tumor vascularization, preventing premature graft failure. Inject 5 × 10⁶ cells subcutaneously into the right flank of athymic nude mice.

  • Randomization (The Self-Validation Step): Do not initiate dosing immediately. Monitor tumor growth until volumes reach approximately 100 mm³ (calculated as V=(length×width2)/2 ). Only then, randomize mice into Vehicle, Positive Control, and CF3-Quinazolinone treatment groups. Causality: Initiating treatment only after tumors are fully established ensures the drug is acting on a vascularized, actively proliferating tumor mass. This differentiates true pharmacological anti-tumor efficacy from mere engraftment failure.

  • Dosing & Biometric Monitoring: Administer the CF3-quinazolinone via oral gavage (PO) to assess oral bioavailability, or intraperitoneally (IP). Monitor tumor volume and body weight bi-weekly. Validation: A body weight loss of >10% serves as an internal control for unacceptable systemic toxicity, prompting immediate dose adjustment.

  • Ex Vivo Mechanistic Validation: Upon study termination, excise the tumors. Perform Western blot or Immunohistochemistry (IHC) on the tumor lysates to quantify target engagement (e.g., WRN downregulation or TGF-β1 suppression). Causality: Correlating macroscopic tumor shrinkage with direct molecular target modulation proves the drug's specific mechanism of action, ruling out generalized cytotoxicity.

InVivoWorkflow Cell Cell Line Prep & Matrigel Mix Inoculation Subcutaneous Inoculation Cell->Inoculation Randomization Tumor Vol ~100mm³ Randomization Inoculation->Randomization Dosing PO/IP Dosing & Monitoring Randomization->Dosing Analysis Ex Vivo IHC Target Validation Dosing->Analysis

Fig 2. Self-validating in vivo xenograft workflow for evaluating quinazolinone efficacy.

References

  • Schenkel, L. B., et al. "Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Yu, G., et al. "Design and Synthesis of Novel 2‐Trifuoromethyl‐Quinazolin‐4‐Amine Derivatives as Potential WRN‐Dependent Anti‐Prostate Cancer Agents." Journal of Heterocyclic Chemistry, 2025. URL:[Link]

  • Chen, L., et al. "A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells." Current Issues in Molecular Biology, 2025. URL:[Link]

Sources

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